Methyl 3-bromo-5-cyanobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNTVDNUUQKALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620513 | |
| Record name | Methyl 3-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-15-9 | |
| Record name | Methyl 3-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-bromo-5-cyanobenzoate
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 3-bromo-5-cyanobenzoate (CAS Number: 453566-15-9) is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a methyl ester, a bromo substituent, and a cyano group, offers a powerful platform for the strategic construction of complex molecular entities. The differential reactivity of these functional groups allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and its applications in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 453566-15-9 | [1] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported, but expected to be a solid at room temperature | |
| Boiling Point | Predicted: 301.3 ± 27.0 °C | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)Br | [1] |
Spectroscopic Data (Predicted)
While experimentally obtained spectra are the gold standard, the following tables provide predicted spectroscopic data for this compound based on the analysis of closely related compounds and established principles of spectroscopy.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 - 8.5 | s | Ar-H |
| ~8.1 - 8.3 | s | Ar-H |
| ~7.9 - 8.1 | s | Ar-H |
| ~3.9 | s | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O (ester) |
| ~138-140 | Ar-C |
| ~135-137 | Ar-C |
| ~132-134 | Ar-C |
| ~130-132 | Ar-C-Br |
| ~120-122 | Ar-C-CN |
| ~115-117 | -CN |
| ~52-54 | -OCH₃ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~2230 | Medium-Strong | C≡N stretch (nitrile) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~700-800 | Strong | C-Br stretch |
Mass Spectrometry (MS):
| m/z | Relative Intensity (%) | Assignment |
| 239/241 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 208/210 | Medium | [M - OCH₃]⁺ |
| 180/182 | Medium | [M - COOCH₃]⁺ |
| 102 | High | [M - Br - COOCH₃]⁺ |
Synthesis of this compound
There are several viable synthetic routes to this compound, each with its own advantages and considerations. Below are detailed protocols for two common and effective methods.
Method 1: Esterification of 3-bromo-5-cyanobenzoic acid
This is a straightforward and high-yielding approach, provided the starting carboxylic acid is available. The reaction involves the acid-catalyzed esterification of 3-bromo-5-cyanobenzoic acid with methanol.
References
A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-5-cyanobenzoate from 3,5-dibromobenzoic Acid
Abstract
This technical guide provides a detailed, two-step synthetic pathway for the preparation of Methyl 3-bromo-5-cyanobenzoate, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 3,5-dibromobenzoic acid. The first step involves a robust Fischer esterification to yield the intermediate, Methyl 3,5-dibromobenzoate. The subsequent and critical step is a selective nucleophilic aromatic substitution—the Rosenmund-von Braun reaction—to replace one of the bromine atoms with a nitrile group. This document offers an in-depth exploration of the reaction mechanisms, causality behind procedural choices, detailed experimental protocols, and critical safety considerations. The protocols are designed to be self-validating, providing researchers with a reliable and reproducible methodology.
Introduction: Strategic Importance of this compound
This compound is a highly functionalized aromatic compound featuring three distinct reactive sites: an ester, a bromo group, and a cyano group. This trifunctional nature makes it an exceptionally versatile intermediate for the synthesis of complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced organic materials.[1] The cyano group can be readily transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, while the bromine atom allows for further elaboration through cross-coupling reactions.[2]
The synthesis from 3,5-dibromobenzoic acid presents a logical and cost-effective route.[3] However, the transformation requires careful control over two distinct chemical processes: the protection of the carboxylic acid via esterification and the selective substitution of an aryl bromide. This guide provides a scientifically grounded and field-proven approach to navigate these challenges effectively.
Overall Synthetic Pathway
The conversion of 3,5-dibromobenzoic acid to this compound is efficiently achieved in two sequential steps. The first is the esterification of the carboxylic acid, followed by the cyanation of the resulting dibromo-ester.
Caption: Overall two-step synthesis route.
Step 1: Fischer Esterification of 3,5-Dibromobenzoic Acid
Mechanistic Rationale and Experimental Design
The first transformation is the conversion of the carboxylic acid functionality into a methyl ester. This is critical for two reasons: it prevents unwanted side reactions of the acidic proton in the subsequent cyanation step, and it enhances the solubility of the substrate in organic solvents. The Fischer esterification is the method of choice due to its simplicity, cost-effectiveness, and high efficiency.
The reaction proceeds by the acid-catalyzed nucleophilic attack of methanol on the protonated carbonyl carbon of the benzoic acid.[4] A strong acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The reaction is an equilibrium process. To drive it to completion, a large excess of methanol is employed, which serves as both the nucleophile and the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[5]
Detailed Experimental Protocol: Synthesis of Methyl 3,5-dibromobenzoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-40 eq), ensuring the starting material is fully submerged.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (approx. 200 mL). A white precipitate of the product should form.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Expected Results and Characterization
This procedure reliably produces Methyl 3,5-dibromobenzoate in high yields.
| Parameter | Expected Value | Source(s) |
| Typical Yield | 85 - 95% | [5] |
| Appearance | Colorless to light yellow solid/oil | [6] |
| Molecular Weight | 293.95 g/mol | [7] |
| Melting Point | 17-18 °C | [6] |
Step 2: Selective Cyanation via Rosenmund-von Braun Reaction
Mechanistic Rationale and Experimental Design
The conversion of an aryl bromide to an aryl nitrile is a challenging transformation that is classically achieved using the Rosenmund-von Braun reaction.[8] This reaction involves heating the aryl halide with a stoichiometric amount or an excess of copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine.[9]
The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[9] The reaction requires high temperatures (typically 140-200°C) to overcome the high activation energy associated with breaking the strong carbon-bromine bond.[2] The choice of DMF as a solvent is crucial; its high boiling point allows for the necessary thermal energy input, and its polarity helps to solubilize the copper cyanide complex.[10]
Recent advancements have shown that additives like L-proline can promote the reaction, allowing for lower temperatures (80–120 °C) and improving functional group tolerance.[2][11] However, the classic high-temperature protocol remains a robust and widely documented method.
Critical Consideration: The quality of the CuCN is paramount. Old or degraded samples, often appearing green instead of beige, can lead to reaction failure.[10] Similarly, using dry, degassed DMF is essential to prevent side reactions.[10]
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 3,5-dibromobenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed DMF (sufficient to create a ~0.5 M solution).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Reaction: Heat the reaction mixture to 140-150°C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up (Quenching): Cool the reaction to room temperature. The work-up for cyanide reactions must be performed in a well-ventilated fume hood. Quench the reaction by pouring it into an aqueous solution of ferric chloride (FeCl₃) and ammonia to complex the copper salts, which facilitates their removal.[10]
-
Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.
Expected Results and Characterization
The Rosenmund-von Braun reaction can be variable, but with careful execution, good yields of the target compound can be achieved.
| Parameter | Expected Value | Source(s) |
| Typical Yield | 60 - 80% | [10] |
| Appearance | Solid | |
| Molecular Weight | 240.05 g/mol | [12] |
| Melting Point | 182-187 °C (for the corresponding acid) | [13] |
Integrated Experimental Workflow
The entire process, from starting material to final purified product, involves a sequential and logical flow of operations.
Caption: Step-by-step laboratory workflow diagram.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to other solutions to dissipate heat.
-
Copper(I) Cyanide: CuCN is highly toxic by inhalation, ingestion, and skin contact. Avoid creating dust. Always handle it in a fume hood.
-
Cyanide Waste Disposal: All aqueous waste and materials contaminated with cyanide must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional hazardous waste protocols. Never mix cyanide waste with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.
Conclusion
The synthesis of this compound from 3,5-dibromobenzoic acid is a robust and reproducible two-step process. A classic Fischer esterification effectively protects the carboxylic acid, yielding the key intermediate, Methyl 3,5-dibromobenzoate, in high yield. The subsequent Rosenmund-von Braun cyanation, while requiring careful execution and stringent safety protocols due to the use of copper cyanide at high temperatures, provides a reliable method for introducing the crucial nitrile functionality. This guide provides the necessary mechanistic insights and detailed protocols to empower researchers in synthesizing this valuable chemical intermediate for applications in drug discovery and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 12. This compound | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Bromo-5-cyanobenzoic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-5-cyanobenzoate
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure is fundamental. Spectroscopic analysis provides the definitive fingerprints to confirm the identity, purity, and electronic environment of a synthesized compound. This guide offers an in-depth exploration of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Methyl 3-bromo-5-cyanobenzoate .
This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, providing a framework for interpreting the spectra of similarly substituted aromatic systems. The methodologies described herein represent robust, field-proven protocols that ensure data integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral characteristics. The three substituents—a bromine atom, a cyano group, and a methyl ester group—are all electron-withdrawing to varying degrees, which significantly influences the chemical environment of the aromatic protons and carbons.
The logical workflow for the complete spectroscopic characterization of this molecule is outlined below. This systematic approach ensures that each analytical technique provides complementary information, leading to an unambiguous structural elucidation.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm that the target molecule has been synthesized at the correct molecular weight.
Experimental Protocol: Mass spectra are typically acquired using an Electrospray Ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation: The solution is infused into the mass spectrometer.
-
Analysis: The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.
Expected Data: The molecular formula for this compound is C₉H₆BrNO₂. The monoisotopic mass is calculated to be 238.95819 Da.[1] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), we expect to see a characteristic pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity.
| Adduct | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |
| [M+H]⁺ | 239.9655 | 241.9634 | A pair of peaks of nearly equal intensity at m/z ~240 and ~242. |
| [M+Na]⁺ | 261.9474 | 263.9453 | A pair of peaks of nearly equal intensity at m/z ~262 and ~264.[2] |
| [M+NH₄]⁺ | 256.9920 | 258.9899 | A pair of peaks of nearly equal intensity at m/z ~257 and ~259.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3] For this compound, we expect to see characteristic absorption bands for the nitrile, the ester, and the aromatic ring.
Experimental Protocol: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data: The key vibrational frequencies are dictated by the functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |
| ~2960 | Weak | Aliphatic C-H stretch | Corresponds to the methyl group of the ester.[4] |
| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) | The nitrile group has a very characteristic and easily identifiable absorption in this region.[3] |
| ~1725 | Strong | C=O stretch (Ester) | The carbonyl group of the ester is a strong absorber in this region. |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring itself. |
| ~1250 | Strong | C-O stretch (Ester) | Corresponds to the stretching of the C-O single bond of the ester. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the substituents.
Expected Data:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.2 | Triplet (or narrow multiplet) | 1H | H-4 | This proton is situated between two electron-withdrawing groups (bromo and cyano) and is expected to be the most deshielded. |
| ~8.2 - 8.0 | Triplet (or narrow multiplet) | 1H | H-2 or H-6 | These protons are ortho to the bromo and cyano groups, respectively, and will be significantly deshielded. |
| ~8.0 - 7.8 | Triplet (or narrow multiplet) | 1H | H-6 or H-2 | These protons are ortho to the bromo and cyano groups, respectively, and will be significantly deshielded. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester will appear as a sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Expected Data:
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~165 | C=O (Ester) | Carbonyl carbons in esters typically appear in this downfield region.[5] | | ~138 - 135 | Aromatic C-H | Aromatic carbons are found in this general range.[5] | | ~135 - 132 | Aromatic C-H | Aromatic carbons are found in this general range. | | ~132 - 129 | Aromatic C-H | Aromatic carbons are found in this general range. | | ~134 | Aromatic C-COOCH₃ | The carbon attached to the ester group. | | ~122 | Aromatic C-Br | The carbon attached to the bromine atom is shifted downfield. | | ~117 | C≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[3] | | ~115 | Aromatic C-CN | The carbon attached to the cyano group. | | ~53 | -OCH₃ | The methyl carbon of the ester. |
The following diagram illustrates the logical process of assigning the observed NMR signals to the specific protons and carbons in the molecule, a crucial step in structural verification.
Caption: The process of NMR spectral data interpretation for the structural elucidation of this compound.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating system for the characterization of this compound. By understanding the principles behind the expected spectroscopic data, researchers can confidently identify this compound and assess its purity, ensuring the integrity of their subsequent research and development activities.
References
A Technical Guide to the Solubility and Stability of Methyl 3-bromo-5-cyanobenzoate
This document provides an in-depth technical analysis of the solubility and stability characteristics of Methyl 3-bromo-5-cyanobenzoate (CAS No. 453566-15-9), a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to ensure the reliable and effective use of this compound.
Introduction and Physicochemical Overview
This compound is a substituted aromatic compound featuring a methyl ester, a nitrile, and a bromine atom on the benzene ring. This unique trifunctional substitution pattern makes it a versatile building block for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in reaction design, formulation development, and quality control.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 453566-15-9 | [1] |
| Molecular Formula | C₉H₆BrNO₂ | N/A |
| Molecular Weight | 240.06 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 104-108 °C | N/A |
Solubility Profile
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The solubility of this compound is governed by the interplay of its polar (methyl ester, cyano) and nonpolar (brominated benzene ring) functionalities.
Theoretical Considerations & Qualitative Assessment
Based on the principle of "like dissolves like," one can predict the general solubility behavior. The presence of the polar ester and nitrile groups suggests some affinity for polar organic solvents. However, the bulky, nonpolar bromophenyl ring limits its aqueous solubility.
A qualitative assessment suggests that this compound will exhibit good solubility in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility is expected to be lower in nonpolar solvents like hexanes and very low in aqueous systems.
Quantitative Solubility Data
While comprehensive, publicly available quantitative solubility data is limited, information from commercial suppliers and related compounds indicates solubility in solvents like chloroform. For precise applications, experimental determination is essential. The following protocol outlines a robust method for quantifying solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a standardized approach to determine the equilibrium solubility of this compound in various solvents. The shake-flask method is a reliable and widely accepted technique.[2]
Causality: The goal is to create a saturated solution at a specific temperature, ensuring that the dissolved solute is in equilibrium with the excess solid phase. This represents the maximum amount of the compound a solvent can hold under those conditions.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 10 mg/mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid via centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[3] This step is critical to prevent solid particles from inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility by comparing the analyte concentration in the sample to a calibration curve generated from standards of known concentrations.[3] Report the results in mg/mL or mol/L.
Self-Validation: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The point at which the concentration plateaus indicates that equilibrium has been achieved.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and preventing the formation of impurities during its use in synthetic processes.
General Handling and Storage
For routine use, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] Exposure to strong oxidizing agents, as well as strong acids and bases, should be avoided as they may promote degradation.[1]
Potential Degradation Pathways
The two primary functional groups susceptible to degradation are the methyl ester and the cyano (nitrile) group.
-
Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to the corresponding carboxylic acid (3-bromo-5-cyanobenzoic acid). The nitrile group can also undergo hydrolysis, typically under more vigorous conditions, to form a carboxamide and subsequently a carboxylic acid.
-
Thermal Decomposition: While the melting point is relatively high, prolonged exposure to temperatures above accelerated testing conditions (>50°C) could lead to decomposition.[4] Under fire conditions, toxic fumes, including carbon monoxide and nitrogen oxides, may be emitted.[5]
-
Photostability: Aromatic bromine compounds can be susceptible to photolytic degradation. It is prudent to store the material protected from light.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] This protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guidelines.[4][7]
Causality: The objective is to subject the compound to stress conditions more severe than those encountered during routine handling to accelerate degradation.[6] This allows for the rapid identification of likely degradation products and pathways, which is essential for developing stability-indicating analytical methods. A target degradation of 5-20% is typically sought to ensure that primary degradation products are formed without overly complex secondary reactions.[7]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[6]
-
Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and maintain at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 70°C for 48 hours. Store the solid powder at the same temperature as a comparator.
-
Photolytic Stress: Expose a solution to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.[8]
-
-
Sample Quenching: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method must be capable of separating the intact parent compound from all process impurities and degradation products.[7]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products formed.
Caption: Workflow for a Forced Degradation Study.
Conclusion
This compound is a stable compound under standard storage conditions, but it is susceptible to degradation via hydrolysis under strong acidic or basic conditions. Its solubility profile makes it suitable for use in a range of common organic solvents. For critical applications, the experimental protocols provided herein offer a robust framework for precisely determining its solubility and fully characterizing its stability, ensuring data integrity and facilitating successful research and development outcomes.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jordilabs.com [jordilabs.com]
The Advent of Aromatic Architects: A Technical Guide to the Discovery and Enduring Legacy of Substituted Cyanobenzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted cyanobenzoates, a class of bifunctional aromatic molecules, represent a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Characterized by a benzene ring adorned with both a nitrile (-C≡N) and a carboxylate (-COO-) group, these compounds offer a unique chemical scaffold that has been pivotal in the development of a diverse array of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the discovery and history of substituted cyanobenzoates, tracing their origins from the foundational discoveries in aromatic chemistry to their contemporary applications in targeted drug therapies. We will dissect the seminal synthetic methodologies, offering detailed experimental protocols and causality-driven explanations for procedural choices. Through a blend of historical perspective, mechanistic insight, and practical application, this guide aims to equip researchers with a comprehensive understanding of this vital class of molecules.
A Historical Overture: The Dawn of Aryl Nitrile Synthesis
The story of substituted cyanobenzoates is intrinsically linked to the broader history of aromatic chemistry and the development of methods to forge carbon-nitrogen bonds on a benzene ring. Pinpointing a singular moment of "discovery" for substituted cyanobenzoates is challenging; their existence was a logical extension of early synthetic transformations. The true innovation lay in the development of reliable methods to introduce the cyano group onto a pre-functionalized benzoic acid scaffold or its precursors.
Two 19th and early 20th-century name reactions stand as the principal gateways to this class of compounds: the Sandmeyer reaction and the Rosenmund-von Braun reaction.
The Sandmeyer Reaction: A Diazonium Salt's Destiny (1884)
In 1884, Swiss chemist Traugott Sandmeyer stumbled upon a transformative reaction while attempting to synthesize phenylacetylene.[1][2] He observed that treating a diazonium salt, derived from an aniline, with copper(I) cyanide resulted in the formation of a benzonitrile.[1][2] This discovery, now famously known as the Sandmeyer reaction, provided the first robust and general method for introducing a cyano group onto an aromatic ring.
The application of this reaction to aminobenzoic acids was a pivotal step towards the synthesis of cyanobenzoic acids. For instance, the synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid via the Sandmeyer reaction remains a classic and illustrative example.[3][4]
The Rosenmund-von Braun Reaction: A Halide's Transformation (1914 & 1931)
These two foundational reactions laid the groundwork for the systematic synthesis and exploration of a wide range of substituted cyanobenzoates, paving the way for their eventual application in drug discovery and materials science.
The Synthetic Cornerstone: Methodologies and Protocols
The enduring utility of substituted cyanobenzoates stems from the reliability and versatility of their synthetic routes. Here, we provide a detailed examination of the key methodologies, complete with step-by-step protocols and an analysis of the underlying chemical principles.
The Sandmeyer Reaction for Cyanobenzoic Acid Synthesis
The Sandmeyer reaction remains a widely used method for the preparation of cyanobenzoic acids from their corresponding aminobenzoic acid precursors. The reaction proceeds via a two-step, one-pot sequence: diazotization followed by cyanation.
Experimental Protocol: Synthesis of 4-Cyanobenzoic Acid from 4-Aminobenzoic Acid [3][4]
-
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid in a solution of dilute hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The strong acid protonates nitrous acid, forming the nitrosonium ion (NO+), the active electrophile for diazotization.
-
-
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, the reaction mixture is gently warmed to facilitate the completion of the reaction.
-
Causality: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the aryl nitrile and regenerate the copper(I) catalyst.
-
-
Step 3: Workup and Purification
-
Acidify the reaction mixture to precipitate the crude 4-cyanobenzoic acid.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-cyanobenzoic acid.
-
Data Presentation: Representative Reaction Parameters for Sandmeyer Cyanation
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| 4-Aminobenzoic acid | 1. NaNO₂, HCl 2. CuCN, KCN | 0-5 (diazotization), RT to 50 (cyanation) | ~80 | [4] |
| 2-Aminobenzoic acid | 1. NaNO₂, H₂SO₄ 2. CuCN | 0-5 (diazotization), RT (cyanation) | ~75 | [4] |
Visualization: Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of cyanobenzoic acid via the Sandmeyer reaction.
The Rosenmund-von Braun Reaction
This method is particularly useful for the synthesis of cyanobenzoates from their corresponding bromo- or iodo- precursors. The classical conditions involve high temperatures and a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine.
Experimental Protocol: Synthesis of an Aryl Nitrile via Rosenmund-von Braun Reaction [6][7]
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (e.g., a bromobenzoic acid derivative), copper(I) cyanide, and a high-boiling solvent (e.g., DMF).
-
The reaction mixture is heated to a high temperature (typically 150-200 °C) and maintained for several hours.
-
Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper(I) cyanide. The polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.
-
-
Step 2: Workup and Purification
-
After cooling, the reaction mixture is typically poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes and dissolve the copper salts.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
-
Visualization: Rosenmund-von Braun Reaction Mechanism
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. synarchive.com [synarchive.com]
An In-depth Technical Guide to the Physical Characteristics of Methyl 3-bromo-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-cyanobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. As a trifunctional building block, it incorporates a bromine atom, a nitrile group, and a methyl ester on a central benzene ring. This unique arrangement of electron-withdrawing and sterically influential groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional materials. An accurate and thorough understanding of its physical characteristics is paramount for its effective use in these applications, ensuring reproducibility in experimental design and informing decisions in process development and quality control. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data.
I. Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Bromo-5-cyanobenzoic acid methyl ester | [1] |
| CAS Number | 453566-15-9 | [1] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | No experimental data available. Predicted values may vary. | |
| Boiling Point | 301.3 ± 27.0 °C (Predicted) | |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Specific experimental data is limited. See Section IV for a detailed discussion. | |
| Storage | Sealed in dry, room temperature conditions. | [2] |
II. Spectroscopic Profile
The spectroscopic data provides a detailed fingerprint of the molecule's structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. There are conflicting reports in the literature regarding the precise chemical shifts, which may be attributable to differences in the solvent used and the purity of the sample.
-
In DMSO-d₆: One source reports the following peaks: δ 13.67 (broad singlet, 1H), 8.40 (singlet, 1H), 8.24 (singlet, 2H). The peak at 13.67 ppm is highly anomalous for a methyl ester and is more characteristic of a carboxylic acid proton, suggesting a potential impurity or misinterpretation in the original data. The aromatic region shows two distinct signals.
-
In CDCl₃: Another source, a patent, provides a more complex set of signals in the aromatic region which appears inconsistent with the simple trisubstituted benzene ring of the target molecule and may correspond to a different compound described within the same document.
A predicted ¹H NMR spectrum in CDCl₃ would likely show three distinct aromatic proton signals, each integrating to one proton, and a singlet for the methyl ester protons integrating to three protons. The aromatic protons are expected to appear as singlets or narrowly split multiplets due to the meta-substitution pattern.
¹³C NMR Spectroscopy:
No experimental ¹³C NMR data has been found in the reviewed literature. However, based on the structure, one would expect to see nine distinct carbon signals:
-
One signal for the methyl carbon of the ester group (~53 ppm).
-
One signal for the carbonyl carbon of the ester group (~164 ppm).
-
One signal for the nitrile carbon (~117 ppm).
-
Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom would be expected at a lower field (~122 ppm), while the carbons adjacent to the electron-withdrawing groups will be shifted downfield.
B. Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2230 | Nitrile (C≡N) | Stretching |
| ~1730 | Ester Carbonyl (C=O) | Stretching |
| ~1600, 1480 | Aromatic C=C | Stretching |
| ~1250 | Ester C-O | Stretching |
| ~800-700 | C-Br | Stretching |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): An LC-MS analysis has shown the formation of a sodium adduct at m/z 248.0 and 249.9 [M+Na]⁺. This is consistent with the calculated molecular weight of 240.05 g/mol . The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would result in two major peaks for the molecular ion and its fragments containing bromine.
III. Solubility Profile
IV. Safety and Handling
This compound is classified as harmful. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
V. Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of the key physical characteristics of this compound.
A. Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
Diagram of Workflow:
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry watch glass.
-
Crush the solid into a fine powder using a spatula.
-
Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
-
Measurement:
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a moderate level for a preliminary determination of the approximate melting range.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
Report the melting point as a range.
-
B. ¹H NMR Spectrum Acquisition
This protocol outlines the preparation of a sample for ¹H NMR analysis.
Diagram of Workflow:
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
C. FT-IR Spectrum Acquisition (KBr Pellet Method)
This protocol details the preparation of a KBr pellet for FT-IR analysis of a solid sample.
Diagram of Workflow:
Caption: Workflow for FT-IR Spectrum Acquisition (KBr Pellet).
Methodology:
-
Sample Preparation:
-
Place approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
-
Grind the KBr to a very fine powder with the pestle.
-
Add approximately 1-2 mg of this compound to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the collar of a clean, dry pellet press.
-
Assemble the press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample pellet.
-
Label the significant peaks corresponding to the functional groups present in the molecule.
-
VI. Conclusion
This technical guide provides a detailed overview of the physical characteristics of this compound. While a complete experimental dataset for all physical properties is not yet available in the public domain, this document synthesizes the existing information from various sources and provides a framework for its experimental determination. The presented protocols for melting point, NMR, and IR analysis offer a practical guide for researchers to characterize this important chemical intermediate. As a key building block in synthetic chemistry, a thorough understanding of these properties is crucial for its successful application in the development of new pharmaceuticals and advanced materials.
References
The Strategic Application of Methyl 3-bromo-5-cyanobenzoate in Modern Synthetic Chemistry: A Technical Guide
Foreword: The Unsung Hero of Complex Molecule Synthesis
In the intricate tapestry of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, certain molecules emerge not as the final, celebrated products, but as the pivotal intermediates that make their creation possible. Methyl 3-bromo-5-cyanobenzoate is one such unassuming yet powerful building block. Its trifunctional nature—bearing a bromine atom, a nitrile group, and a methyl ester on an aromatic scaffold—offers a remarkable degree of synthetic versatility. This guide provides an in-depth exploration of this intermediate, from its synthesis to its strategic deployment in advanced coupling reactions, offering researchers and drug development professionals a comprehensive resource for leveraging its full potential.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a chemical intermediate begins with its fundamental properties and spectroscopic fingerprint. This data is crucial for reaction monitoring, quality control, and confirmation of structure.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | PubChem[1] |
| Molecular Weight | 240.05 g/mol | PubChem[1] |
| Appearance | White to off-white solid | |
| Melting Point | 182-187 °C (for the parent acid) | Sigma-Aldrich[2] |
| CAS Number | 453566-15-9 | PubChem[1] |
Spectroscopic Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H). (Note: This is data for the analogous methyl 3-bromo-5-nitrobenzoate and serves as a close approximation)[3]
-
¹³C NMR: Expected peaks would correspond to the aromatic carbons (with distinct shifts for those bearing substituents), the nitrile carbon, the ester carbonyl carbon, and the methyl carbon of the ester.
-
IR (Infrared Spectroscopy): Key stretches would be observed for the C≡N (nitrile) group, the C=O (ester) group, and C-Br bond, as well as aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available precursor. A common and reliable method involves the synthesis of the parent carboxylic acid followed by esterification.
Synthesis of 3-Bromo-5-cyanobenzoic Acid
This precursor can be synthesized from 3-bromo-5-methylbenzoic acid through a multi-step sequence involving oxidation and a Sandmeyer reaction. A plausible synthetic route is outlined below.
Figure 1: Proposed synthetic pathway for 3-bromo-5-cyanobenzoic acid via a Sandmeyer reaction.
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate[4]. The use of copper(I) cyanide is a classic and effective method for introducing the nitrile functionality[4].
Esterification to this compound
With the carboxylic acid in hand, the final step is a straightforward Fischer esterification.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-cyanobenzoic acid (1.0 eq.) in an excess of methanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the solution[3][5].
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization[3].
Figure 2: Fischer esterification of 3-bromo-5-cyanobenzoic acid.
The Strategic Role in Palladium-Catalyzed Cross-Coupling Reactions
The true value of this compound lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceuticals and organic materials[6].
Reaction Principle: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base[7].
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)[8].
-
Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine ligand (e.g., XPhos)[9][10].
-
Solvent and Degassing: Add a degassed solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water[9]. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS)[7].
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[11][12]. This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes.
Reaction Principle: This coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine[11].
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: After the reaction is complete, filter off the amine hydrobromide salt and concentrate the filtrate. Purify the residue by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals[9][10].
Reaction Principle: This reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine, catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand[9][13].
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)[13].
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.) to the vessel, followed by an anhydrous, degassed solvent such as toluene or dioxane[13].
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary duration.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.
Applications in Drug Discovery and Development
The synthetic utility of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored in the development of inhibitors for several key therapeutic targets.
-
GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a target for the treatment of several diseases, including neurodegenerative disorders and diabetes[14][15]. The scaffold provided by this compound allows for the elaboration into complex heterocyclic systems that have shown inhibitory activity against GSK-3[2][16].
-
Hepatitis C Virus (HCV) Inhibitors: The hepatitis C virus is a major global health concern. The development of direct-acting antivirals has been a significant breakthrough. The core structure derived from this compound can be found in certain classes of HCV NS5A and polymerase inhibitors[11][17][18][19][20].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion: A Versatile Tool for Innovation
This compound exemplifies the crucial role of well-designed chemical intermediates in modern organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex molecular architectures through a variety of reliable and high-yielding cross-coupling reactions. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and strategic application of this intermediate opens up a wealth of possibilities for innovation and the development of novel, high-value molecules.
References
- 1. This compound | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders | Bentham Science [eurekaselect.com]
- 17. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of hepatitis C virus NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Safe Handling and Application of Methyl 3-bromo-5-cyanobenzoate
For professionals in pharmaceutical research and organic synthesis, the utility of a chemical intermediate is intrinsically linked to its safe and effective handling. Methyl 3-bromo-5-cyanobenzoate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its safe handling and application in common synthetic transformations, grounded in scientific principles to ensure both safety and experimental success.
Compound Profile and Hazard Identification
This compound (CAS No: 453566-15-9) is a substituted aromatic compound with the molecular formula C₉H₆BrNO₂.[1] Its structure, featuring a bromine atom, a nitrile group, and a methyl ester on a benzene ring, makes it a versatile intermediate. However, these same functional groups contribute to its hazardous properties.
A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is paramount before handling this compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | Warning |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[2] | Warning |
Source: Compiled from multiple Safety Data Sheets and chemical databases.[2]
The primary hazards associated with this compound are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin and eyes.[2] The potential for skin sensitization necessitates careful avoidance of direct contact.[2] To the best of current knowledge, the full toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[2]
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to risk mitigation is essential. This begins with robust engineering controls, followed by the consistent and correct use of personal protective equipment.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[2] This is non-negotiable due to the compound's inhalation toxicity. The fume hood ensures that any dust or vapors are effectively contained and exhausted, protecting the user. A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[2]
Personal Protective Equipment (PPE): A Self-Validating System
Proper PPE is critical to prevent skin and eye contact. The following PPE ensemble is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required to protect against splashes and dust.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3]
-
Protective Clothing: A laboratory coat is essential to protect the skin and clothing from contamination.[2]
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of generating significant dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator may be necessary.
Caption: Logical workflow for PPE selection and use.
Chemical Reactivity and Handling Considerations
The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The nitrile and ester groups are electron-withdrawing, which can influence the reactivity of the aromatic ring.[4][5]
Incompatibilities
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Experimental Protocols: A Practical Guide
The true value of this guide lies in its application. Below are detailed protocols for common transformations involving this compound, with an emphasis on the causality behind each step.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki-Miyaura reaction to form a C-C bond at the bromine position. The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction.[6]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Causality: The excess of the boronic acid ensures complete consumption of the starting material. Potassium carbonate is the base required to activate the boronic acid for transmetalation.[6]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[2]
-
Solvent Addition: Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Causality: The biphasic solvent system is common in Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the reaction.
-
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst solution to the reaction flask via syringe.
-
Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Methodological & Application
Application Note: Selective Monocyanation of Methyl 3,5-dibromobenzoate to Synthesize Methyl 3-bromo-5-cyanobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-bromo-5-cyanobenzoate is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of three distinct reactive sites—the methyl ester, the bromo substituent, and the cyano group—allows for sequential and regioselective modifications, making it an ideal scaffold for the synthesis of complex molecules and pharmaceutical intermediates. This application note provides a detailed protocol for the synthesis of this compound via a selective palladium-catalyzed cyanation of the readily available methyl 3,5-dibromobenzoate.
The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis.[1] While classical methods like the Rosenmund-von Braun reaction, which employs stoichiometric amounts of copper(I) cyanide at high temperatures, are effective, they often suffer from harsh reaction conditions and difficult product purification.[1] Modern palladium-catalyzed cross-coupling reactions have emerged as a milder and more versatile alternative, demonstrating superior functional group tolerance and proceeding under significantly gentler conditions.[1] This protocol leverages a contemporary palladium-catalyzed approach, offering high efficiency and selectivity for the desired monocyanation product.
Reaction Mechanism and Rationale
The selective monocyanation of methyl 3,5-dibromobenzoate is achieved through a palladium-catalyzed cross-coupling reaction. The generally accepted catalytic cycle for this transformation is depicted below. The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a cyanide source, and the cycle is completed by reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.
A key challenge in this synthesis is achieving selective monocyanation, as the two bromine atoms on the starting material are electronically and sterically equivalent. To favor the formation of the desired this compound over the dicyanated byproduct, the stoichiometry of the cyanide source is carefully controlled. By using a slight excess of the cyanide reagent relative to a 1:1 molar ratio with the starting material, the reaction can be driven towards the monocyanated product while minimizing the formation of the dinitrile.
For this protocol, we will utilize zinc cyanide (Zn(CN)₂) as the cyanide source. Zn(CN)₂ is a solid that is less acutely toxic and easier to handle than alkali metal cyanides.[1] Furthermore, its use in palladium-catalyzed cyanations is well-established and has been shown to be effective for a wide range of aryl halides.[2]
Experimental Workflow
The overall experimental workflow is designed for efficiency and safety, incorporating standard organic synthesis techniques.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Methyl 3,5-dibromobenzoate | 293.94 | 2.94 g | 10.0 | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.70 g | 6.0 | 0.6 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92 mg | 0.1 | 0.01 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 111 mg | 0.2 | 0.02 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - | - |
| Silica gel for column chromatography | - | As needed | - | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert gas (N₂ or Ar) supply with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,5-dibromobenzoate (2.94 g, 10.0 mmol), zinc cyanide (0.70 g, 6.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (92 mg, 0.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (111 mg, 0.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or GC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the product).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate). The desired monocyanated product will elute before any dicyanated byproduct.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Cyanide Hazard: Zinc cyanide is toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents: DMF is a skin and respiratory irritant. Ethyl acetate is flammable. Handle all solvents in a fume hood.
Troubleshooting
-
Low Conversion: If the reaction stalls, ensure that the reagents and solvent are anhydrous. The palladium catalyst can be sensitive to moisture and oxygen. A fresh batch of catalyst may be required.
-
Formation of Dicyanated Product: If a significant amount of the dicyanated byproduct is observed, reduce the amount of zinc cyanide used in subsequent reactions. Careful monitoring of the reaction and stopping it before full consumption of the starting material can also favor the monocyanated product.
-
Difficult Purification: If the product is difficult to separate from the starting material or byproduct by column chromatography, try using a different eluent system or consider recrystallization.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound from methyl 3,5-dibromobenzoate using a palladium-catalyzed cyanation reaction. By carefully controlling the stoichiometry of the cyanide source, selective monocyanation can be achieved. This method offers a milder and more efficient alternative to traditional cyanation techniques, providing access to a valuable building block for further synthetic transformations.
References
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of Methyl 3-Bromobenzoate Derivatives
Introduction: The Strategic Importance of Aryl Nitriles in Modern Chemistry
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Their significance stems from the versatile reactivity of the nitrile group, which serves as a synthetic precursor to a multitude of other functionalities such as amines, amides, carboxylic acids, and tetrazoles. Consequently, the development of robust and efficient methods for the synthesis of aryl nitriles is of paramount importance. The palladium-catalyzed cyanation of aryl halides has emerged as a particularly powerful and versatile strategy, offering significant advantages over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[3] This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed cyanation of methyl 3-bromobenzoate derivatives, a class of substrates frequently encountered in the synthesis of complex molecular targets.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle, analogous to other seminal cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4][5][6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps: oxidative addition, transmetalation (or cyanide transfer), and reductive elimination.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using "Methyl 3-bromo-5-cyanobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. "Methyl 3-bromo-5-cyanobenzoate" is a valuable building block, featuring an electron-deficient aromatic ring substituted with a bromine atom, a cyano group, and a methyl ester. These functionalities make it an attractive substrate for introducing a cyanobenzoyl moiety into complex molecules, which is a common structural motif in medicinal chemistry.
This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki coupling reactions utilizing "this compound". As a Senior Application Scientist, this document is designed to provide not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide, "this compound", to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups, such as the cyano and methyl ester groups on our substrate, can facilitate this process.[2]
-
Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[1]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle. The steric and electronic properties of the ligands on the palladium center play a crucial role in promoting this step.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki coupling of "this compound" with various arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Standard Conditions for Aryl-Aryl Coupling
This protocol is suitable for the coupling of "this compound" with a range of electron-rich and electron-neutral arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
References
The Strategic Application of Methyl 3-bromo-5-cyanobenzoate in the Synthesis of Novel mGluR5 Antagonists
Introduction: The Therapeutic Promise of mGluR5 Antagonism
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a pivotal target in neuropharmacology for the development of novel therapeutics. As a G-protein coupled receptor (GPCR) activated by the neurotransmitter glutamate, mGluR5 plays a critical role in modulating synaptic plasticity and neuronal excitability.[1] Dysregulation of mGluR5 signaling is implicated in a host of neurological and psychiatric conditions, including anxiety, depression, Fragile X syndrome, gastroesophageal reflux disease (GERD), and substance use disorders.[2] Consequently, the discovery of potent and selective mGluR5 antagonists, also known as negative allosteric modulators (NAMs), is an area of intense research.[2][3] These molecules, which bind to an allosteric site on the receptor to inhibit its activation by glutamate, offer a promising avenue for therapeutic intervention.[1]
Methyl 3-bromo-5-cyanobenzoate: A Privileged Scaffold for mGluR5 Antagonist Synthesis
In the landscape of medicinal chemistry, the efficiency of a synthetic route and the ability to rapidly generate diverse analogs for structure-activity relationship (SAR) studies are paramount. This compound has been identified as a highly versatile and strategic building block in the synthesis of various mGluR5 antagonists. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
Aryl Bromide: This functional group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, or alkynyl moieties, which are common structural features in potent mGluR5 antagonists like MPEP and its analogs.
-
Cyano Group: The electron-withdrawing nature of the nitrile can influence the electronic properties of the molecule and often plays a crucial role in binding to the mGluR5 allosteric site. It is a common feature in many potent mGluR5 NAMs.
-
Methyl Ester: This group provides a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol, enabling the exploration of additional chemical space.
The strategic placement of these functional groups in a 1,3,5-substitution pattern on the benzene ring provides a robust scaffold for constructing libraries of compounds with diverse substitutions, accelerating the discovery of novel drug candidates.
Synthetic Pathways and Protocols
The primary synthetic strategies employing this compound for the construction of mGluR5 antagonist cores are the Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Sonogashira Coupling: Synthesis of Arylalkyne Scaffolds
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][4] This reaction is particularly relevant for the synthesis of antagonists that mimic the structure of MPEP (2-methyl-6-(phenylethynyl)pyridine), a well-characterized mGluR5 NAM.
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Synthesis of Methyl 3-cyano-5-(pyridin-2-ylethynyl)benzoate
This protocol describes a representative Sonogashira coupling of this compound with 2-ethynylpyridine to generate a key intermediate for MPEP-like mGluR5 antagonists.
Materials:
-
This compound
-
2-Ethynylpyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous THF and triethylamine (2.0 equiv) via syringe.
-
To this stirring suspension, add 2-ethynylpyridine (1.2 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation: Representative Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 2-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (3), CuI (5) | TEA | THF | 60 | 75-85 |
| This compound | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | Diisopropylamine | DMF | 80 | 80-90 |
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5] This is particularly useful for synthesizing mGluR5 antagonists that feature a biaryl or heteroaryl-aryl core structure.
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of Methyl 3-cyano-5-(pyridin-2-yl)benzoate
This protocol outlines a representative Suzuki-Miyaura coupling of this compound with 2-pyridylboronic acid.
Materials:
-
This compound
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| This compound | 2-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 85-95 |
| This compound | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 80-90 |
Conclusion
This compound stands out as a strategically important starting material for the synthesis of novel mGluR5 antagonists. Its trifunctional nature allows for the efficient and modular construction of diverse chemical scaffolds through well-established and robust palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in the quest for new and improved therapies for a range of central nervous system disorders.
References
Application Note: High-Yield Synthesis of 3-Bromo-5-cyanobenzoic Acid via Base-Catalyzed Hydrolysis
Abstract
This application note provides a comprehensive, field-proven protocol for the hydrolysis of Methyl 3-bromo-5-cyanobenzoate to its corresponding carboxylic acid, 3-bromo-5-cyanobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] The guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and outlines robust validation methods to ensure experimental success and high purity of the final product.
Introduction: The Strategic Importance of Saponification
The conversion of an ester to a carboxylic acid, known as hydrolysis, is a fundamental transformation in organic synthesis. While this reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, or saponification, is often the preferred method in a laboratory setting.[2][3] The primary advantage of saponification lies in its irreversibility. The reaction between the ester and a hydroxide source, such as sodium hydroxide or lithium hydroxide, initially forms a carboxylate salt.[3][4] This salt is deprotonated under the basic conditions, effectively preventing the reverse reaction (esterification) and driving the hydrolysis to completion.[3][4] Subsequent acidification of the carboxylate salt quantitatively yields the desired carboxylic acid.[2][3]
This compound is a valuable building block in medicinal chemistry. Its hydrolysis product, 3-bromo-5-cyanobenzoic acid, serves as a key intermediate in the development of novel therapeutics, including metabotropic glutamate receptor antagonists.[5][6] This guide provides a reliable and high-yield protocol for this specific conversion.
Mechanistic Insight: The Acyl-Oxygen Cleavage Pathway
The base-catalyzed hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. This is the most common mechanism for the hydrolysis of esters.[7]
The process unfolds in three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, breaking the carbonyl π bond.[8][9]
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the methoxide ion (CH₃O⁻), a good leaving group, to yield the carboxylic acid.[8][9]
-
Deprotonation (Irreversible Step): The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion or another hydroxide ion in the reaction mixture. This acid-base reaction is highly favorable and results in the formation of a stable carboxylate salt and methanol, rendering the overall reaction irreversible under these conditions.[3][4]
The final carboxylic acid is then liberated by the addition of a strong acid during the workup phase.
Reaction Mechanism Diagram
Caption: Base-catalyzed hydrolysis mechanism (BAC2).
Experimental Protocol
This protocol is adapted from a procedure reported in the patent literature, which demonstrates a high-yield conversion.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade, ≥98% | Fisher Scientific |
| Methanol (MeOH) | Anhydrous, 99.8% | VWR Chemicals |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Deionized Water (H₂O) | Type II | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[5][11]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[6][12][13] Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.9 g, 8.0 mmol).
-
Add methanol (20 mL) to dissolve the ester.
-
Prepare a 1M sodium hydroxide solution by carefully dissolving NaOH (0.32 g, 8.0 mmol) in deionized water (8.0 mL).
-
Add the 1M NaOH solution (8.0 mL, 8.0 mmol) to the methanolic solution of the ester.
-
Scientist's Note: Using a 1:1 molar ratio of ester to hydroxide is effective for this substrate.[6] For less reactive esters, an excess of the hydroxide base may be required to ensure the reaction goes to completion.[11]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is a 7:3 mixture of hexanes and ethyl acetate. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is typically complete within 1-2 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous solution, add deionized water (20 mL).
-
Cool the flask in an ice bath and slowly acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate as a white solid.
-
Scientist's Note: Acidification protonates the carboxylate salt, rendering it insoluble in the aqueous medium.[2]
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).
-
The crude product can be further purified by recrystallization. A suitable solvent system for recrystallization is an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Expected Yield
A yield of approximately 1.6 g (88%) of 3-bromo-5-cyanobenzoic acid is expected.[6]
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, the following characterization and validation steps are essential:
-
Reaction Monitoring: Regular TLC analysis is crucial to determine the point of complete consumption of the starting material. This prevents incomplete reactions and simplifies purification.
-
Product Characterization:
-
Melting Point: The purified 3-bromo-5-cyanobenzoic acid should have a sharp melting point. Literature values are in the range of 182-187 °C.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product and assess its purity. The disappearance of the methyl ester singlet (around 3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.
-
FT-IR Spectroscopy: The infrared spectrum should show the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency compared to the starting ester.
-
Data Summary and Workflow Visualization
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 240.05 g/mol |
| Amount of Starting Material | 1.9 g (8.0 mmol) |
| Hydrolysis Reagent | Sodium Hydroxide (1M aqueous solution) |
| Molar Equivalence of NaOH | 1.0 eq (8.0 mmol) |
| Solvent System | Methanol / Water |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 1-2 hours |
| Product | 3-bromo-5-cyanobenzoic acid |
| Molecular Weight of Product | 226.03 g/mol |
| Expected Yield | 1.6 g (88%) |
| Melting Point (Literature) | 182-187 °C |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-bromo-5-cyanobenzoic acid.
Conclusion
The base-catalyzed hydrolysis of this compound is a robust and high-yielding method for the synthesis of 3-bromo-5-cyanobenzoic acid. The irreversibility of the saponification process ensures excellent conversion rates. By following the detailed protocol and implementing the recommended validation techniques, researchers can confidently and reliably produce this valuable synthetic intermediate with high purity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. reddit.com [reddit.com]
- 7. 3-Bromo-5-cyanobenzoic acid, CasNo.453566-14-8 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]
- 8. sciforum.net [sciforum.net]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 13. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
Unlocking Molecular Diversity: A Guide to the Functionalization of Methyl 3-bromo-5-cyanobenzoate
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Methyl 3-bromo-5-cyanobenzoate stands out as a particularly valuable trifunctional building block. Its unique substitution pattern—a bromine atom amenable to a host of cross-coupling reactions, an electron-withdrawing cyano group, and a methyl ester that can be further manipulated—offers a powerful platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the key chemical transformations that leverage the reactivity of the bromine atom, offering researchers, scientists, and drug development professionals a practical and scientifically grounded resource for their synthetic endeavors.
The strategic placement of the bromo, cyano, and methyl ester groups on the phenyl ring creates a unique electronic environment. The electron-withdrawing nature of the cyano and ester moieties can influence the reactivity of the C-Br bond, a factor that must be considered when designing synthetic routes. This guide will delve into the nuances of leveraging this reactivity in several high-impact, palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution.
I. Palladium-Catalyzed Cross-Coupling: A Gateway to Novel C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists construct complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and under relatively mild conditions. For a substrate like this compound, these methods are indispensable for elaborating the core structure.
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[1][2] This reaction is a workhorse in medicinal chemistry for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[3]
Scientific Principles & Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center. The base is crucial for activating the organoboron species.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
Application Notes & Protocol:
The presence of electron-withdrawing groups on this compound can facilitate the oxidative addition step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G2 | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precursors that form the active Pd(0) species in situ. Pre-formed catalysts can offer higher activity and reproducibility.[5] |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or Pd(PPh₃)₄ | Bulky, electron-rich phosphine ligands stabilize the palladium center and promote both oxidative addition and reductive elimination. Pd(PPh₃)₄ is a classic, versatile catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is typically used. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O | A biphasic solvent system is common, allowing for the dissolution of both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 5-phenyl-3-cyanobenzoate.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[7]
Scientific Principles & Mechanistic Insights:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves the following key steps:
-
Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition to the aryl bromide.[8]
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst.[8]
Application Notes & Protocol:
For this compound, the electron-withdrawing nature of the substituents generally favors the oxidative addition step. Care must be taken to use anhydrous and anaerobic conditions to prevent side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | These are common and effective palladium sources for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide is the most frequently used co-catalyst. |
| Ligand | PPh₃, or other phosphine ligands | Triphenylphosphine is a standard ligand that works well in many cases. |
| Base | Et₃N, i-Pr₂NH, or other amine bases | The amine base also often serves as the solvent. It is crucial for the deprotonation of the terminal alkyne. |
| Solvent | Amine base, or co-solvents like THF or DMF | Using the amine base as the solvent is common. A co-solvent can be used to improve solubility. |
| Temperature | Room temperature to 80 °C | The reaction can often be performed at or slightly above room temperature. |
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (10 mL) via syringe. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield Methyl 5-(phenylethynyl)-3-cyanobenzoate.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine.[9][10] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in a vast number of pharmaceuticals.[11]
Scientific Principles & Mechanistic Insights:
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.[9]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the arylamine product and regenerating the Pd(0) catalyst.[9]
Application Notes & Protocol:
The choice of ligand and base is particularly critical in Buchwald-Hartwig aminations, especially for substrates with functional groups like the methyl ester in our target molecule, which can be susceptible to hydrolysis under strongly basic conditions.
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) | These ligands promote the reductive elimination step and are effective for a wide range of amines.[12] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. The choice depends on the amine and the functional group tolerance of the substrate. For ester-containing substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferred.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-120 °C | Heating is typically necessary to achieve a good reaction rate. |
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture at 100 °C for 16-24 hours with vigorous stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain Methyl 5-morpholino-3-cyanobenzoate.
II. Cyanation: Towards Dinitrile Derivatives
The conversion of the bromine atom in this compound to another cyano group to form Methyl 3,5-dicyanobenzoate can be a valuable transformation. Aryl nitriles are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Principles & Methods:
Palladium-catalyzed cyanation is a common method for this transformation. Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to other cyanide salts. The mechanism is analogous to other palladium-catalyzed cross-coupling reactions.
Application Notes & Protocol:
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃ | These are standard catalysts for cyanation reactions. |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | dppf is a robust and effective ligand for this transformation. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | These are safer alternatives to other cyanide sources. |
| Solvent | DMF, DMAc | Polar aprotic solvents are typically used. |
| Temperature | 100-150 °C | Elevated temperatures are often required. |
Detailed Protocol: Cyanation of this compound
-
Reaction Setup: To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), Zn(CN)₂ (0.6 mmol, 0.6 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature and pour it into a solution of aqueous ammonia. Stir for 30 minutes, then extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield Methyl 3,5-dicyanobenzoate.
III. Conclusion and Future Perspectives
This compound is a highly versatile and strategically important building block in modern organic synthesis. The functionalization of its bromine atom through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation, opens up a vast chemical space for the creation of novel and complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their drug discovery and materials science programs. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and milder conditions for the transformations described herein, further expanding the synthetic utility of this remarkable trifunctional scaffold.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes: Methyl 3-bromo-5-cyanobenzoate as a Versatile Scaffold for Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency of molecular construction is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple, predictable avenues for chemical transformation—is a cornerstone of successful synthesis campaigns. Methyl 3-bromo-5-cyanobenzoate is an exemplary scaffold, engineered with three distinct functional groups whose reactivities can be selectively harnessed to construct a diverse array of complex heterocyclic systems.
This trifunctional aromatic compound features:
-
An aryl bromide , which serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
A cyano group , a versatile functional group that can be elaborated into various nitrogen-containing heterocycles through cycloadditions, reductions, or hydrolysis-condensation sequences.
-
A methyl ester , which can be readily hydrolyzed, reduced, or aminated, providing an additional point for cyclization or further derivatization.
The meta-substitution pattern of these groups offers a defined regiochemical canvas, allowing chemists to forge intricate molecular architectures with high precision. This application note provides an in-depth guide to leveraging the unique reactivity of this compound, complete with detailed protocols for key transformations and insights into the underlying chemical principles.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | [1][2] |
| Molecular Weight | 240.05 g/mol | [1] |
| CAS Number | 453566-15-9 | [1][2] |
| Appearance | Solid | [3] |
| LogP | 2.1 - 2.6 | [1][2] |
| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)Br | [1] |
Core Synthetic Strategies & Applications
The true power of this compound lies in its capacity to undergo a variety of orthogonal chemical transformations. Below, we detail the most impactful synthetic routes for heterocyclic construction.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The aryl bromide is arguably the most versatile functional group on the scaffold, serving as a linchpin for C-C and C-N bond formation through palladium catalysis. These reactions are foundational for building complex biaryl and N-aryl heterocyclic precursors.
The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl systems, which are prevalent motifs in pharmaceuticals and organic materials.[4][5] The reaction couples the aryl bromide with an aryl or heteroaryl boronic acid (or ester) under palladium catalysis.[4] The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating a broad range of functional groups.[5][6]
Causality in Protocol Design:
-
Catalyst System: A palladium(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ with the addition of a phosphine ligand.[4] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[4]
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials and Equipment:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous Toluene and Degassed Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound, the aryl boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the anhydrous toluene and degassed water via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[7] It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, including heterocyclic amines, to furnish N-arylated products.[8][9] These products can be valuable intermediates or the final heterocyclic targets themselves.
Causality in Protocol Design:
-
Catalyst System: This reaction requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[8][9] These ligands promote the crucial reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[9]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials and Equipment:
-
This compound (1.0 eq)
-
Amine or N-heterocycle (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): Inside a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or vial.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes. Finally, add the amine coupling partner.
-
Reaction: Seal the vessel tightly, remove it from the glovebox, and heat to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Elaboration of the Cyano Group into N-Heterocycles
The cyano group is a linchpin for constructing nitrogen-containing rings. A particularly powerful strategy involves its conversion to an azide, followed by a cycloaddition reaction.
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a highly efficient method for constructing 1,2,3-triazole rings.[10] The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," prized for its high yields, mild conditions, and regioselectivity, exclusively affording the 1,4-disubstituted triazole.[10] This two-step sequence transforms the cyano group of our building block into a new heterocyclic ring.
Causality in Protocol Design:
-
Step 1 (Azide Formation): The aryl bromide is first converted to an aryl azide. While direct conversion is difficult, a common strategy involves first performing a Buchwald-Hartwig coupling with an azide source or another nitrogen nucleophile that can be converted to an azide. A more direct, though advanced, method could involve nucleophilic substitution on an activated precursor. For this protocol, we will assume the synthesis of an azide-containing analog.
-
Step 2 (Cycloaddition): The azide is reacted with a terminal alkyne. A copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuI) is used to catalyze the reaction, dramatically accelerating it compared to the thermal process.[10]
Protocol 3: Two-Step Synthesis of a Phenyl-Triazole Derivative
Step A: Synthesis of Methyl 3-azido-5-cyanobenzoate (Note: This is a representative transformation; the aryl bromide itself is not directly converted to the azide under simple conditions. This protocol assumes a precursor amenable to azide formation or substitution.)
-
Reaction Setup: Dissolve the appropriate precursor (e.g., an amino or iodo-substituted analog) in a suitable solvent like DMF.
-
Reagent Addition: Add sodium azide (NaN₃) and a catalyst if necessary (e.g., CuI for a Finkelstein-type reaction on an iodo-precursor).
-
Reaction: Heat the mixture (e.g., to 80-120 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, pour it into water, and extract with an organic solvent. Wash, dry, and concentrate to obtain the crude azide. Caution: Organic azides can be explosive; handle with care and avoid concentrating to dryness if possible.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials and Equipment:
-
Methyl 3-azido-5-cyanobenzoate (1.0 eq)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5-10 mol%)
-
Sodium ascorbate (10-20 mol%)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
-
Standard reaction and work-up glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the azide and the alkyne in the chosen solvent mixture.
-
Catalyst Addition: Add aqueous solutions of sodium ascorbate followed by copper(II) sulfate. A color change is often observed as Cu(I) is generated.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography or recrystallization.
Caption: Reaction path from the core scaffold to a triazole.
Troubleshooting and Safety Considerations
-
Palladium-Catalyzed Reactions:
-
Low Yields: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is critical. A different ligand or base may be required for challenging substrates.
-
Dehalogenation: The presence of water or other proton sources can lead to the reduction of the aryl bromide. Ensure dry conditions.
-
-
Azide Synthesis and Use:
-
Safety: Low molecular weight organic azides are potentially explosive and should be handled with extreme caution behind a blast shield. Avoid heating neat or concentrating them to dryness.
-
Incomplete Reaction: Ensure the azide source is fully dissolved and the temperature is sufficient for the reaction to proceed.
-
-
General Purity: this compound is commercially available from various suppliers.[2][11] Ensure the purity of the starting material, as impurities can interfere with sensitive catalytic reactions.
Conclusion
This compound is a powerful and economically viable building block for the synthesis of diverse heterocyclic compounds.[12] Its three distinct functional groups can be selectively manipulated through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cycloaddition reactions. The predictable regiochemistry and versatile reactivity of this scaffold make it an invaluable tool for researchers, scientists, and drug development professionals aiming to construct novel molecular entities with tailored chemical and biological properties.
References
- 1. This compound | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.453566-15-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. 453566-15-9|this compound|BLD Pharm [bldpharm.com]
- 12. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
The Strategic Application of Methyl 3-bromo-5-cyanobenzoate in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Versatility of a Disubstituted Benzene Ring
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3-bromo-5-cyanobenzoate, a deceptively simple aromatic compound, has emerged as a highly versatile and valuable building block in drug discovery. Its unique trifunctional nature—a bromine atom, a cyano group, and a methyl ester, all strategically positioned on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for new medicines.
The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The cyano group can be readily transformed into other key functionalities such as amines, carboxylic acids, or amides, providing access to a host of pharmacologically relevant scaffolds. The methyl ester, while also amenable to modification, often serves to modulate the electronic properties of the ring or can be hydrolyzed to the corresponding carboxylic acid, a common anchoring point for further derivatization. This trifecta of reactive sites allows for a modular and divergent approach to library synthesis, a cornerstone of modern lead optimization.
Core Applications in Drug Discovery
This compound has found utility in the synthesis of a range of bioactive molecules, most notably in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. The 3,5-disubstitution pattern is a common motif in many clinically relevant drugs, and this building block provides a direct and efficient entry point to this chemical space.
Case Study: A Building Block for Metabotropic Glutamate Receptor Antagonists
One of the documented applications of this compound is in the synthesis of antagonists for metabotropic glutamate receptors (mGluRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. In this context, the methyl ester of 3-bromo-5-cyanobenzoate is hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the construction of more complex heterocyclic systems.[1]
Key Synthetic Transformations and Protocols
The true power of this compound lies in its ability to undergo a variety of selective and high-yielding chemical transformations. Below are detailed protocols for some of the most critical reactions, grounded in established synthetic methodologies.
Protocol 1: Base-Mediated Hydrolysis to 3-Bromo-5-cyanobenzoic Acid
The conversion of the methyl ester to a carboxylic acid is often a primary step in a synthetic sequence, enabling subsequent amide bond formation or other carboxylate-based transformations.
Reaction Scheme:
A simple hydrolysis reaction.
Materials:
-
This compound
-
Methanol (MeOH)
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and 1M NaOH (1.0 eq) solution.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with Ethyl Acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3-bromo-5-cyanobenzoic acid. The product can be further purified by recrystallization if necessary.
Expert Insight: The choice of a simple base-mediated hydrolysis is often preferred for its high yield and straightforward workup. It is crucial to ensure complete consumption of the starting material before acidification to avoid co-extraction of the ester.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds. The bromine atom of this compound makes it an excellent substrate for this reaction.
Reaction Scheme:
Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.02 - 0.05 eq)
-
Base (e.g., Potassium Carbonate, K2CO3) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness Note: The success of a Suzuki coupling is highly dependent on the quality of the catalyst and the exclusion of oxygen. It is imperative to use freshly degassed solvents and maintain an inert atmosphere throughout the reaction.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 2-5 mol% | Higher loading may be required for challenging substrates. |
| Base | K2CO3, Cs2CO3, K3PO4 | Choice of base can significantly impact yield. |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
| Reaction Time | 2-24 hours | Monitor closely to avoid side product formation. |
Protocol 3: Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to modulate polarity, basicity, and hydrogen bonding potential. The Buchwald-Hartwig amination provides a powerful method for C-N bond formation.
Reaction Scheme:
Buchwald-Hartwig amination workflow.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3) (0.01 - 0.05 eq)
-
Phosphine Ligand (e.g., Xantphos) (0.02 - 0.10 eq)
-
Base (e.g., Cesium Carbonate, Cs2CO3) (1.5 - 2.5 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the base, this compound, and the amine.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 90-120 °C and stir until completion.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Authoritative Grounding: The choice of ligand is critical in Buchwald-Hartwig amination. For aryl bromides, bulky electron-rich phosphine ligands such as Xantphos or RuPhos often provide excellent results. The reaction is also highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.
Conclusion: An Indispensable Tool for the Medicinal Chemist
This compound is more than just a chemical intermediate; it is a strategic tool that offers a high degree of flexibility and efficiency in the synthesis of complex molecules. Its well-defined reactivity at three distinct positions allows for a rational and predictable approach to molecular design and synthesis. By mastering the key transformations outlined in this guide, researchers can unlock the full potential of this versatile building block and accelerate their journey towards the discovery of new and life-changing medicines.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Bromo-cyanobenzoates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate class of bromo-cyanobenzoates. As experienced application scientists, we understand that the interplay of the electron-withdrawing cyano and ester groups, alongside the bromo leaving group, can lead to a unique set of obstacles. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your future reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common problems and provide actionable solutions for your Suzuki coupling reactions with bromo-cyanobenzoates.
Q1: My Suzuki coupling reaction with a bromo-cyanobenzoate is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?
A1: Low or no yield in the Suzuki coupling of bromo-cyanobenzoates is a frequent challenge. The electron-deficient nature of the aromatic ring, due to the presence of both cyano and ester groups, significantly influences the reaction's success. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. Bromo-cyanobenzoates are electron-poor aryl bromides, which generally facilitates the oxidative addition step, the first and often rate-determining step in the catalytic cycle.[1][2] However, the subsequent steps, transmetalation and reductive elimination, can be challenging.
-
Ligand Selection: Electron-rich and bulky phosphine ligands are often necessary to promote the reductive elimination step and stabilize the palladium catalyst. Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective for coupling electron-deficient aryl halides.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4][5] However, with bromo-cyanobenzoates, the choice of base is a delicate balance. Strong bases can lead to unwanted side reactions.
-
Hydrolysis: Strong aqueous bases (e.g., NaOH, KOH) can hydrolyze the ester functionality to a carboxylic acid and potentially the nitrile group to an amide or carboxylic acid, especially at elevated temperatures.[6]
-
Protodeboronation: The base can also promote the undesired protodeboronation of the boronic acid coupling partner.[6]
-
Recommended Bases: Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[5][6] In some cases, fluoride sources like potassium fluoride (KF) can be effective, particularly when dealing with base-sensitive functional groups.[4]
-
-
Solvent and Temperature:
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water to dissolve the inorganic base, are commonly used.[7] Anhydrous conditions can sometimes be beneficial to suppress hydrolysis and protodeboronation.[3]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. It is advisable to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
-
Q2: I am observing significant amounts of dehalogenated starting material (the cyanobenzoate without the bromine). What is causing this and how can I prevent it?
A2: The formation of a dehalogenated byproduct, where the bromine atom is replaced by a hydrogen, is a common side reaction known as hydrodehalogenation or protodehalogenation.[3]
Primary Causes:
-
Hydride Source: This side reaction is often promoted by the presence of a hydride source in the reaction mixture. This can originate from the solvent (e.g., alcohols), the base (e.g., hydroxides or alkoxides), or impurities.[3]
-
Interrupted Catalytic Cycle: Hydrodehalogenation can occur if the catalytic cycle is stalled after the oxidative addition of the bromo-cyanobenzoate to the Pd(0) catalyst but before transmetalation with the boronic acid. The resulting arylpalladium(II) intermediate can then react with a hydride source, leading to reductive elimination of the dehalogenated product.
Troubleshooting Strategies:
-
Base Selection: Switch to a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Solvent Purity: Use high-purity, anhydrous aprotic solvents such as dioxane, THF, or toluene. If using a co-solvent like water, ensure it is thoroughly degassed. Avoid using alcohol-based solvents if hydrodehalogenation is a persistent issue.[3]
-
Ligand Choice: Employing bulky, electron-rich biarylphosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the hydrodehalogenation side reaction.[3]
-
Boronic Acid Equivalents: Ensure a slight excess (1.2-1.5 equivalents) of the boronic acid is used to favor the transmetalation step.
Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?
A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling.
Primary Causes:
-
Presence of Oxygen: Oxygen is a common culprit that can promote the homocoupling of boronic acids, often mediated by the palladium catalyst.[7]
-
Pd(II) Species: The presence of Pd(II) species at the start of the reaction, particularly when using a Pd(II) precatalyst, can initiate the homocoupling pathway before the catalytic cycle for the desired cross-coupling is fully established.[7]
Troubleshooting Strategies:
-
Thorough Degassing: It is critical to rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and by maintaining an inert atmosphere throughout the reaction.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate early-stage homocoupling. However, these catalysts can be less stable.[7]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the bimolecular homocoupling reaction.
Q4: I suspect the cyano group on my bromo-cyanobenzoate is inhibiting the palladium catalyst. Is this possible and what can I do about it?
A4: Yes, catalyst inhibition or poisoning by the cyano group is a valid concern. While the cyano group is generally considered a spectator in Suzuki couplings, it can coordinate to the palladium center, potentially leading to catalyst deactivation.
Mechanism of Inhibition:
Cyanide ions (CN⁻), which could potentially form under certain reaction conditions, are known to be potent poisons for palladium catalysts.[8][9] They can bind strongly to the palladium center at various stages of the catalytic cycle, forming stable palladium-cyanide complexes that are catalytically inactive.[9] While the cyano group in a cyanobenzoate is covalently bound, its lone pair of electrons can still interact with the palladium center.
Troubleshooting Strategies:
-
Ligand Selection: The use of strongly coordinating, bulky electron-rich ligands can help to prevent the substrate's cyano group from displacing the ligand and deactivating the catalyst. Ligands like XPhos or SPhos can create a sterically hindered and electronically stable palladium center that is less susceptible to inhibition.
-
Reaction Conditions: Carefully optimizing the reaction temperature and time can be beneficial. If catalyst deactivation is occurring over time, a shorter reaction time at a slightly higher temperature might be advantageous.
-
Catalyst Loading: While not a solution to the root cause, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for partial catalyst deactivation.
Visualizing the Suzuki Coupling and its Challenges
To better understand the process and potential pitfalls, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Experimental Protocols
Below is a general, representative protocol for the Suzuki-Miyaura coupling of a bromo-cyanobenzoate. This should be considered a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-cyanobenzoate
Materials:
-
Bromo-cyanobenzoate (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromo-cyanobenzoate, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. In a separate vial, weigh the palladium precatalyst and ligand, and add them to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
| Parameter | Recommendation for Bromo-cyanobenzoates | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) and Pd(II) sources are both viable starting points.[3][7] |
| Ligand | SPhos, XPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands promote reductive elimination and stabilize the catalyst.[3][4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases minimize hydrolysis of the ester and nitrile groups.[5][6] |
| Solvent | 1,4-Dioxane, Toluene, THF (anhydrous) | Aprotic solvents are generally preferred to avoid side reactions.[3] |
| Temperature | 80 - 110 °C | A balance between reaction rate and potential for degradation of starting materials and products. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of "Methyl 3-bromo-5-cyanobenzoate"
Technical Support Center: Synthesis of Methyl 3-bromo-5-cyanobenzoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key chemical intermediate. We will explore the causality behind frequent experimental issues and provide robust, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during synthesis. The most common synthetic pathway involves a Sandmeyer reaction on an aniline derivative, followed by esterification, or vice-versa. We will address pitfalls in this common route.
Q1: My Sandmeyer reaction yield is significantly lower than expected when converting Methyl 3-amino-5-bromobenzoate. What are the likely causes?
Low yield in a Sandmeyer reaction is a frequent issue, often stemming from two critical stages: diazotization and the subsequent copper-catalyzed cyanation.
A) Incomplete Diazotization: The conversion of the aromatic amine to the diazonium salt is highly temperature-sensitive.
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Causality: The diazonium salt is unstable at elevated temperatures. If the reaction mixture warms above 5 °C, the salt will prematurely decompose, primarily to the corresponding phenol, leading to a significant side product.[1] Furthermore, insufficient acid can lead to unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form an azo compound, which often presents as a colored impurity.
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Troubleshooting:
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Strict Temperature Control: Maintain a reaction temperature of 0–5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more consistent cooling.
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Sufficient Acid: Ensure a molar excess of a strong acid (like HBr or H2SO4) is used to fully protonate the sodium nitrite to nitrous acid and maintain an acidic environment.[1]
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Slow Reagent Addition: Add the cooled sodium nitrite solution dropwise to the amine solution with vigorous stirring to prevent localized overheating.
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B) Inefficient Cyanation (Sandmeyer Step): The displacement of the diazonium group with cyanide is catalyzed by copper(I) cyanide.
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Causality: The copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism.[2][3] If the CuCN is old or has been exposed to air, it may have oxidized to Cu(II), which is ineffective as a catalyst. Additionally, adding the diazonium salt solution too quickly can lead to uncontrolled nitrogen evolution and competing side reactions like hydroxylation.
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Troubleshooting:
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Use Fresh, High-Quality CuCN: Ensure the copper(I) cyanide is a fine, colorless or off-white powder. If it appears green or blue, it may be contaminated with Cu(II).
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Prompt Addition: Use the diazonium salt solution immediately after its preparation, as it is unstable even at low temperatures.
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Controlled Addition: Add the cold diazonium salt solution slowly to the stirred CuCN solution. The evolution of nitrogen gas should be steady but not violent.[1]
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Q2: I've isolated my product, but my NMR/TLC shows a significant impurity. What is the most common byproduct in this synthesis?
The most prevalent byproduct is typically Methyl 3-bromo-5-hydroxybenzoate , resulting from the reaction of the intermediate diazonium salt with water.
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Fig 1. Competing pathways for the aryl diazonium salt. -
Troubleshooting & Purification:
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Minimize Water: While the reaction is aqueous, ensure the concentration of the copper cyanide solution is appropriate to favor the desired reaction.
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Maintain Low Temperature: As stated before, keeping the temperature below 5 °C is critical to suppress this side reaction.
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Purification: The phenolic byproduct can often be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution). However, if the product ester is base-sensitive, this must be done carefully. For more stubborn cases, column chromatography is effective.
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Q3: My esterification of 3-bromo-5-cyanobenzoic acid is incomplete. How can I drive the reaction to completion?
Fischer esterification is an equilibrium-controlled process. Incomplete conversion is usually due to the presence of water, which can hydrolyze the product ester back to the starting carboxylic acid.
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Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. According to Le Châtelier's principle, this water must be removed to shift the equilibrium towards the product.
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Troubleshooting:
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Use a Large Excess of Alcohol: Using methanol as the solvent in addition to the reagent drives the equilibrium forward. A 10-20 fold excess is common.
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Use a Dehydrating Agent: A catalytic amount of concentrated sulfuric acid is standard as it also acts as a dehydrating agent.[4]
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Alternative Reagents: For difficult esterifications, converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol, is a highly effective, non-equilibrium method.[5][6]
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Troubleshooting Summary Table
| Observation | Possible Cause | Recommended Solution |
| Low reaction yield, strong amine smell. | Incomplete diazotization. | Maintain temperature at 0-5°C; ensure molar excess of acid. |
| Product is a dark, oily, or colored solid. | Azo coupling side reaction. | Ensure slow, dropwise addition of NaNO₂ with vigorous stirring. |
| Significant impurity with a higher polarity on TLC. | Formation of Methyl 3-bromo-5-hydroxybenzoate. | Keep reaction cold; use diazonium salt immediately. Purify via base wash or chromatography. |
| Starting material (carboxylic acid) present in the final product. | Incomplete esterification (equilibrium not shifted). | Use a large excess of methanol; ensure a strong acid catalyst. Consider converting to acyl chloride first. |
| Multiple unidentified aromatic signals in ¹H NMR. | Formation of biaryl byproducts.[1] | Ensure the copper(I) bromide solution is active and added promptly to the cold diazonium salt solution. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol starts from the commercially available 3-amino-5-bromobenzoic acid.
Step 1: Esterification of 3-Amino-5-bromobenzoic acid
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Suspend 3-amino-5-bromobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid).
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Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to room temperature and remove the methanol under reduced pressure.
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Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3-amino-5-bromobenzoate.
Step 2 & 3: Diazotization and Sandmeyer Cyanation
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Safety Note: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidification of cyanide solutions produces toxic HCN gas.
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Dissolve Methyl 3-amino-5-bromobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq) and cool to 0°C in an ice-salt bath.
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In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C. Stir for an additional 20 minutes at 0°C after the addition is complete.
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In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0°C.
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Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of N₂ gas.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure the reaction goes to completion.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
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The crude product can be purified by recrystallization from a solvent system such as ethanol/water or hexanes/ethyl acetate.
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If impurities persist, column chromatography on silica gel (using a hexanes/ethyl acetate gradient) is recommended for high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-bromo-5-cyanobenzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-5-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, it is essential to understand the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 240.05 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | [Various Suppliers] |
| XLogP3 | 2.6 | --INVALID-LINK-- |
The presence of a polar cyano group and a methyl ester, combined with the bromo-substituted aromatic ring, gives the molecule moderate polarity. This characteristic is central to selecting appropriate purification strategies.
Choosing Your Purification Strategy: A Decision Workflow
The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to selecting the best technique.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Q1: My compound will not crystallize from solution, even after cooling.
Possible Causes & Solutions:
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Excess Solvent: This is the most common reason for crystallization failure. The solution is not saturated enough for crystals to form.
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Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. To avoid this, during the initial dissolution, add the hot solvent in small portions until the solid just dissolves.
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Supersaturation: The solution may be supersaturated, meaning it holds more solute than theoretically possible at that temperature. Crystal nucleation requires an initiation point.
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Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
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Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystal formation.
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High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.
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Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
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Q2: The product "oils out" instead of forming crystals.
Possible Causes & Solutions:
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Solution Cooling Too Quickly: If the solution is cooled too rapidly, the compound may come out of solution as a supercooled liquid (an oil) rather than forming a crystal lattice.
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Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool to room temperature slowly on a benchtop, insulated with a paper towel, before moving it to an ice bath.
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Inappropriate Solvent: The chosen solvent may not be ideal for this compound.
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Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but have low solubility at cooler temperatures. For a compound of moderate polarity like this compound, consider solvents like methanol, ethanol, or a mixed solvent system such as ethyl acetate/hexanes. A related compound, methyl 3-cyanobenzoate, has been successfully recrystallized from methanol.[2][3]
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Column Chromatography Issues
Q3: My compound is not separating from an impurity on the column.
Possible Causes & Solutions:
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Inappropriate Eluent System: The polarity of your eluent (solvent system) may not be optimal for separating your compound from the impurity.
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Solution 1 (Adjust Polarity): If the spots are too close on the TLC plate, try a less polar solvent system to increase the separation. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate. For the related compound, Methyl 3-bromo-5-nitrobenzoate, a petroleum ether:ethyl acetate ratio of 10:1 was effective.[4]
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Solution 2 (Change Solvents): Sometimes, changing the solvent system entirely can improve separation. For example, if you are using hexanes/ethyl acetate, try a system with dichloromethane/hexanes.
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Column Overloading: Too much crude material has been loaded onto the column for its size.
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Solution: Use a larger column with more silica gel. A general rule of thumb is to use at least 50 times the weight of silica gel to the weight of your crude product.
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Q4: The compound is smearing or "tailing" on the column.
Possible Causes & Solutions:
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Compound is Too Polar for the Eluent: The compound is sticking to the silica gel and not moving smoothly down the column.
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Solution: Gradually increase the polarity of the eluent. For example, if you are running a gradient, increase the percentage of the more polar solvent (e.g., ethyl acetate).
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Acidic or Basic Nature of the Compound: Although this compound is neutral, impurities could be acidic or basic, leading to interactions with the silica gel.
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Solution: If you suspect acidic impurities, you can add a small amount (e.g., 0.5%) of acetic acid to your eluent. For basic impurities, add a similar amount of triethylamine.
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Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
The most common method for synthesizing this compound is the Fischer esterification of 3-bromo-5-cyanobenzoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid. The likely impurities include:
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Unreacted 3-bromo-5-cyanobenzoic acid: This is the most probable impurity if the reaction does not go to completion.
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Water: A byproduct of the esterification reaction.
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Side products from the synthesis of the starting material: The purity of your starting 3-bromo-5-cyanobenzoic acid is crucial. Impurities from its synthesis may carry through.
Q2: What is a good solvent system for running a TLC of this compound?
A good starting point for TLC analysis is a 4:1 mixture of hexanes:ethyl acetate. This should give your product an Rf value of approximately 0.3-0.5, allowing for good visualization of both more and less polar impurities.
Q3: How can I best visualize this compound on a TLC plate?
Due to the aromatic ring, the compound should be visible under a UV lamp at 254 nm. You can also use a potassium permanganate stain, which will react with most organic compounds.
Q4: Can I use distillation to purify this compound?
While distillation is a powerful purification technique for liquids, it is generally not suitable for solids with high boiling points like this compound. The high temperatures required would likely lead to decomposition.
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is based on the successful recrystallization of the closely related methyl 3-cyanobenzoate.[2][3]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat methanol. Add the hot methanol to the crude solid in small portions, swirling after each addition, until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is adapted from the purification of the similar compound, Methyl 3-bromo-5-nitrobenzoate.[4]
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
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Elution: Begin eluting the column with a low-polarity solvent system, such as 10:1 hexanes:ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Concluding Remarks
The successful purification of this compound relies on a systematic approach to selecting and optimizing the appropriate technique. By understanding the potential challenges and their underlying causes, researchers can efficiently troubleshoot their experiments and obtain a product of high purity. This guide provides a foundation for this process, but as with all laboratory work, careful observation and methodical adjustments are key to success.
References
Technical Support Center: Palladium-Catalyzed Cyanation of Aryl Bromides
Welcome to the technical support center for palladium-catalyzed cyanation of aryl bromides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive transformation. Here, we delve into the common challenges associated with catalyst deactivation, offering troubleshooting guidance and in-depth answers to frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Understanding the Engine - The Catalytic Cycle and Its Vulnerabilities
The palladium-catalyzed cyanation of aryl bromides is a cornerstone of modern organic synthesis, enabling the direct introduction of a nitrile group, a valuable synthon in medicinal and materials chemistry.[1][2] The reaction typically proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold.[3][4] However, the journey through this cycle is fraught with potential pitfalls that can lead to catalyst deactivation and diminished yields.
The Ideal Catalytic Pathway
A successful catalytic cycle consists of three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.[5][6] This is often the rate-determining step.[6][7]
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Transmetalation: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from a cyanide source.[8]
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Reductive Elimination: The aryl and cyanide groups on the Pd(II) center couple and are eliminated as the desired aryl nitrile product, regenerating the active Pd(0) catalyst.[9][10][11]
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"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L)2-Br" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L)2-CN" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-CN" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Ar-Pd(II)(L)2-Br" [label="Oxidative Addition\n(Ar-Br)"]; "Ar-Pd(II)(L)2-Br" -> "Ar-Pd(II)(L)2-CN" [label="Transmetalation\n(M-CN)"]; "Ar-Pd(II)(L)2-CN" -> "Ar-CN" [label="Reductive Elimination"]; "Ar-Pd(II)(L)2-CN" -> "Pd(0)L2" [label="Regeneration"]; } caption { label = "Idealized Catalytic Cycle for Pd-Catalyzed Cyanation"; fontsize = 12; fontname = "Helvetica-Bold"; } } Caption: Idealized Catalytic Cycle for Pd-Catalyzed Cyanation
Where Things Go Wrong: Pathways to Deactivation
The primary culprit in the deactivation of palladium catalysts during cyanation is often the cyanide ion itself.[12][13] Its strong coordinating ability can disrupt every stage of the catalytic cycle.[14][15]
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Poisoning of the Pd(0) Species: Excess cyanide can coordinate to the active Pd(0) catalyst, forming stable and unreactive tetracyanopalladate(II) complexes, [Pd(CN)4]^2-.[14] This effectively removes the catalyst from the cycle.
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Inhibition of Oxidative Addition: The formation of cyanide-ligated Pd(0) species can hinder the crucial oxidative addition step.[14]
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Formation of Inactive Pd(II) Intermediates: After oxidative addition, excess cyanide can displace the phosphine ligands, leading to the formation of inactive tris(cyano)aryl-palladate(II), [ArPd(CN)3]^2-, or even tetracyanopalladate(II) species.[14] These complexes are often reluctant to undergo reductive elimination.
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Palladium Black Formation: Under certain conditions, especially with sterically hindered ligands and at high temperatures, the catalyst can decompose into inactive palladium black.[16]
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subgraph "cluster_cycle" { label="Catalytic Cycle"; bgcolor="#F1F3F4"; "Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ArPd(II)(L)2Br" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ArPd(II)(L)2CN" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0)L2" -> "ArPd(II)(L)2Br" [label="Oxidative\nAddition"]; "ArPd(II)(L)2Br" -> "ArPd(II)(L)2CN" [label="Transmetalation"]; "ArPd(II)(L)2CN" -> "Pd(0)L2" [label="Reductive\nElimination"]; }
subgraph "cluster_deactivation" { label="Deactivation Pathways"; bgcolor="#F1F3F4"; "Inactive_Pd0" [label="{[Pd(CN)n]L(2-n)}m-", fillcolor="#202124", fontcolor="#FFFFFF"]; "Inactive_PdII" [label="[ArPd(CN)3]2-", fillcolor="#202124", fontcolor="#FFFFFF"]; "Pd_Black" [label="Palladium Black", fillcolor="#202124", fontcolor="#FFFFFF"]; }
"Pd(0)L2" -> "Inactive_Pd0" [label="Excess CN-", color="#EA4335"]; "ArPd(II)(L)2CN" -> "Inactive_PdII" [label="Excess CN-", color="#EA4335"]; "Pd(0)L2" -> "Pd_Black" [label="Decomposition", color="#EA4335"]; } caption { label = "Catalyst Deactivation Pathways"; fontsize = 12; fontname = "Helvetica-Bold"; } } Caption: Catalyst Deactivation Pathways
Section 2: Troubleshooting Guide - From Problem to Solution
This section is designed to help you diagnose and resolve common issues encountered during palladium-catalyzed cyanation reactions.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not have formed correctly from the precatalyst, or it may have been deactivated by oxygen. | Use a pre-activated catalyst or a well-defined Pd(0) source. Ensure rigorous degassing of solvents and reaction vessels and maintain an inert atmosphere (N2 or Ar).[16] |
| Catalyst Poisoning by Cyanide | High concentrations of soluble cyanide can rapidly deactivate the catalyst.[12][13] | Use a cyanide source with low solubility in the reaction solvent (e.g., KCN, NaCN, Zn(CN)2).[12] Alternatively, use a less toxic and slower-releasing source like potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[17] |
| Poor Ligand Choice | The ligand may not be suitable for the specific substrate or reaction conditions, leading to slow oxidative addition or catalyst decomposition. | For electron-rich aryl bromides, electron-rich and sterically demanding phosphine ligands are often beneficial.[18] For heteroaromatic substrates that can coordinate to palladium, bidentate ligands like Xantphos or DPEphos can improve catalyst stability.[16] |
| Insufficient Temperature | The oxidative addition step can have a significant activation barrier, especially for less reactive aryl bromides. | Gradually increase the reaction temperature. Be aware that higher temperatures can also promote catalyst decomposition, so finding an optimal balance is key. |
| Presence of Water | Moisture can lead to the formation of HCN, which can react with the Pd(0) catalyst to form inactive hydride species.[14][15] | Use anhydrous solvents and reagents. If using a hydrated cyanide source like K4[Fe(CN)6]·3H2O, consider a protocol designed for aqueous media.[12] |
Problem 2: Reaction Stalls After Partial Conversion
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Gradual Catalyst Deactivation | The catalyst is initially active but is slowly being poisoned or is decomposing over the course of the reaction. | Add a fresh portion of the catalyst and ligand. Consider using a more robust ligand or a catalyst system known for its stability. The use of additives like zinc formate dihydrate has been shown to reactivate the palladium catalyst in some systems.[19] |
| Product Inhibition | The aryl nitrile product or the halide byproduct can sometimes inhibit the catalyst. | This is less common in cyanation but can occur. If suspected, try running the reaction at a lower concentration. |
| Incomplete Dissolution of Cyanide Source | If using a sparingly soluble cyanide source, its dissolution may be the rate-limiting factor, leading to a slowdown in the reaction rate. | Ensure efficient stirring. In some cases, milling the cyanide salt before use can improve its reactivity, though this should be done with extreme caution due to the toxicity of cyanide dust.[12] |
Problem 3: Formation of Side Products
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of Nitrile | If water is present, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid, especially under basic conditions and at elevated temperatures. | Use anhydrous conditions. If water is necessary for the reaction (e.g., with K4[Fe(CN)6]), use a milder base and the lowest effective temperature. |
| Homocoupling of Aryl Bromide | This can occur if the transmetalation step is slow relative to other pathways. | Ensure an adequate concentration of the active cyanide species. A different ligand or solvent system may be required to facilitate transmetalation. |
| Formation of Isonitriles | The cyanide ion is an ambident nucleophile and can, in principle, coordinate through the nitrogen atom to form an isonitrile. | This is generally not a major issue in palladium-catalyzed cyanations but can be influenced by the choice of cyanide salt and solvent. Using alkali metal cyanides in polar aprotic solvents typically favors nitrile formation.[20] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst should I use?
A: The choice of precatalyst can significantly impact the reaction's success. While common sources like Pd(OAc)2 or Pd2(dba)3 can be effective, they require in-situ reduction to the active Pd(0) species.[12] This activation step can be sensitive to the reaction conditions and prone to poisoning by cyanide.[12] Palladacycle precatalysts are often more effective as they can generate the active catalyst more efficiently in the presence of a base.[12]
Q2: What is the role of additives in the reaction?
A: Additives can play several roles. For instance, in reactions using K4[Fe(CN)6], a base like potassium acetate is often used to promote the dissociation of cyanide from the iron complex.[12] In some protocols, zinc dust or zinc formate is added to help maintain the palladium in its active Pd(0) state or to reactivate the catalyst.[19]
Q3: How do I choose the right solvent?
A: The solvent choice is critical. It must be able to dissolve the aryl bromide and the palladium complex, but the solubility of the cyanide source is a key consideration to avoid catalyst poisoning.[21] Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[17][19] Biphasic solvent systems or aqueous mixtures have also been developed to control the concentration of soluble cyanide.[12][22]
Q4: Can I use aryl chlorides for this reaction?
A: Yes, but aryl chlorides are generally less reactive than aryl bromides due to the stronger C-Cl bond.[18] Their cyanation often requires more forcing conditions, such as higher temperatures and more electron-rich, sterically demanding phosphine ligands to facilitate the more difficult oxidative addition step.[17][18]
Q5: My reaction is highly irreproducible. What could be the cause?
A: Irreproducibility is a known challenge in palladium-catalyzed cyanation.[12] The most common culprits are inconsistent quality of reagents (especially the cyanide source), adventitious moisture or oxygen, and variations in catalyst activation. Meticulous attention to anhydrous and anaerobic techniques is paramount. Using a well-defined precatalyst can also improve reproducibility.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Cyanation using K4[Fe(CN)6]
This protocol is adapted from a general and practical method for the cyanation of (hetero)aryl bromides.[12]
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To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.5-2 mol%), the phosphine ligand, potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O, 0.5 equivalents), and the aryl bromide (1 mmol).
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Seal the tube with a Teflon-lined screw-cap septum.
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Evacuate and backfill the vessel with nitrogen or argon. Repeat this cycle three times.
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Add the solvent (e.g., a 1:1 mixture of dioxane and a 0.05 M aqueous solution of KOAc, 5 mL total) via syringe.
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Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 1-4 hours).
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After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and water for workup.
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A [label="1. Add Solids:\n- Pd Precatalyst & Ligand\n- K4[Fe(CN)6]·3H2O\n- Aryl Bromide"]; B [label="2. Seal and Inert:\n- Evacuate & backfill with N2/Ar (3x)"]; C [label="3. Add Solvents:\n- Dioxane & aq. KOAc"]; D [label="4. Heat and Stir:\n- e.g., 100 °C, 1-4 h"]; E [label="5. Cool and Workup"];
A -> B -> C -> D -> E; } caption { label = "General Experimental Workflow for Cyanation"; fontsize = 12; fontname = "Helvetica-Bold"; } } Caption: General Experimental Workflow for Cyanation
Protocol 2: Troubleshooting Catalyst Deactivation with Additives
This conceptual protocol is based on the use of additives to mitigate catalyst deactivation.[19]
-
Follow the setup as described in Protocol 1.
-
In addition to the other reagents, add a reducing agent or a catalyst reactivator, such as zinc formate dihydrate (10 mol%).
-
Proceed with the reaction as usual and compare the yield and reaction profile to a control experiment without the additive.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. youtube.com [youtube.com]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Improving the selectivity of reactions involving "Methyl 3-bromo-5-cyanobenzoate"
Technical Support Center: Methyl 3-bromo-5-cyanobenzoate
A Guide to Improving Reaction Selectivity for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am performing a Suzuki-Miyaura cross-coupling reaction targeting the C-Br bond, but I'm observing low yields and significant decomposition. What is causing this and how can I improve it?
Answer:
Poor selectivity and low yields in Suzuki-Miyaura cross-coupling reactions with this compound are common issues. They typically arise from two main sources: (1) premature hydrolysis of the methyl ester or cyano group under the basic reaction conditions required for the catalytic cycle, and (2) catalyst deactivation. The choice of base, solvent, and catalyst/ligand system is critical to favor the desired C-C bond formation over competing side reactions.[1][2]
The Suzuki-Miyaura reaction mechanism requires a base to activate the boronic acid for transmetalation.[2] However, strong bases like NaOH or KOH, especially in aqueous solvents at high temperatures, can readily hydrolyze the ester to a carboxylate and the nitrile to an amide or carboxylic acid.[3][4][5][6] This not only consumes the starting material but the resulting carboxylate can sometimes interfere with the catalyst.
Troubleshooting Workflow & Optimization Protocol:
To enhance selectivity, a systematic approach to optimizing reaction conditions is necessary. The following workflow and protocol are designed to minimize side reactions and maximize the yield of the desired coupled product.
Logical Troubleshooting Flow for Suzuki Coupling ```dot graph Suzuki_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
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// Edges Start -> Check_Base; Check_Base -> Switch_Base [label="Yes"]; Check_Base -> Check_Temp [label="No"]; Switch_Base -> Check_Temp; Check_Temp -> Lower_Temp [label="Yes"]; Check_Temp -> Check_Catalyst [label="No"]; Lower_Temp -> Check_Catalyst; Check_Catalyst -> Optimize_Catalyst [label="No"]; Check_Catalyst -> Success [label="Yes"]; Optimize_Catalyst -> Success; }
Caption: Comparison of selective vs. non-selective reduction pathways.
Optimized Protocol for Selective Catalytic Hydrogenation:
-
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (approx. 50% slurry in water, ~10% w/w relative to the substrate) or 10% Palladium on Carbon. If using Pd/C, the reaction is often run in an acidic medium (e.g., methanol with HCl) to prevent catalyst poisoning by the product amine, but this risks ester hydrolysis. A neutral solvent like ethanol or THF is a better starting point.
-
Reaction Setup: To the vessel, add a solution of this compound in ethanol or THF.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Question 3: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the bromo group, but the reaction is sluggish. How can I increase the reaction rate?
Answer:
While the bromo group is a good leaving group, the aromatic ring of this compound needs sufficient activation for a nucleophilic aromatic substitution (SNAr) to proceed efficiently. [8][9]The rate of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these positions stabilize the negative charge in the intermediate Meisenheimer complex. [9][10][11] In your substrate, the cyano (-CN) and methyl ester (-CO₂Me) groups are meta to the bromine. While they are EWGs, their ability to stabilize the intermediate via resonance is non-existent from the meta position. [9]Therefore, the activation is purely inductive and weaker than if they were in the ortho/para positions. To drive the reaction, you will need to use more forcing conditions: higher temperatures, a highly polar aprotic solvent, and potentially a stronger nucleophile.
Protocol for Enhancing SNAr Reactivity:
-
Solvent Choice: Use a polar aprotic solvent that can solvate the cation of the nucleophile salt and leave the nucleophile "bare" and more reactive. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.
-
Temperature: Increase the reaction temperature significantly. SNAr reactions on moderately activated rings often require temperatures in the range of 100-150 °C. Microwave irradiation can also be highly effective at accelerating these reactions. [12]3. Nucleophile & Base: If using a neutral nucleophile (e.g., an amine or alcohol), a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) is required to generate the active nucleophile in situ or to act as an acid scavenger. Ensure the base is strong enough for the specific nucleophile.
-
Example Protocol (Thiolation):
-
In a sealed tube, dissolve this compound (1.0 equiv) and a thiol (e.g., thiophenol, 1.2 equiv) in anhydrous DMSO.
-
Add potassium carbonate (2.0 equiv).
-
Seal the tube and heat to 120 °C for 12-24 hours, monitoring by LC-MS.
-
Cool, then pour into water and extract with ethyl acetate. The organic layers are then washed, dried, and concentrated for purification.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. byjus.com [byjus.com]
- 12. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of base and ligand choice on Suzuki coupling of "Methyl 3-bromo-5-cyanobenzoate"
An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting, FAQs, and optimized protocols for the Suzuki-Miyaura coupling of Methyl 3-bromo-5-cyanobenzoate. Authored from the perspective of a Senior Application Scientist, this document emphasizes mechanistic understanding to empower researchers in overcoming common challenges associated with this electron-deficient substrate.
Introduction: The unique challenges of coupling this compound
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3] However, the successful coupling of specific substrates, such as this compound, requires a nuanced understanding of the interplay between the substrate's electronic properties and the choice of catalyst, ligand, and base.
This particular substrate presents a distinct set of challenges:
-
Electronic Effects : The presence of two strong electron-withdrawing groups (EWG), a cyano (-CN) and a methyl ester (-CO₂Me), significantly influences the reactivity of the aryl bromide. While these groups activate the C-Br bond towards oxidative addition, a step often considered rate-limiting, they can also render the system susceptible to side reactions.[3][4]
-
Functional Group Stability : The ester and cyano functionalities can be sensitive to harsh reaction conditions. Strong bases, for instance, may induce hydrolysis of the methyl ester, a common issue when aqueous bases are used at elevated temperatures.[5][6]
-
Catalyst and Ligand Selection : Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal. The electron-deficient nature of the substrate often necessitates the use of more sophisticated ligand systems to facilitate the catalytic cycle efficiently, particularly the reductive elimination step.[7][8]
This guide provides a comprehensive resource for troubleshooting and optimizing the Suzuki coupling of this compound, focusing on the critical roles of the base and ligand in achieving high yields and purity.
Core Principles: Mechanistic Insight into Base and Ligand Selection
A successful Suzuki coupling hinges on a delicate balance within the catalytic cycle. The base and ligand are not mere additives; they are critical controllers of the reaction's kinetics and selectivity.
The Role of the Base
The primary function of the base in the Suzuki-Miyaura reaction is to activate the organoboron species.[1][5][9] Boronic acids are generally poor nucleophiles. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which significantly accelerates the rate of transmetalation—the transfer of the organic group from boron to the palladium center.[1][9]
Choosing the Right Base:
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common choices.
-
K₃PO₄ : A strong base, often effective at promoting transmetalation with less reactive boronic acids. It is typically used in solvents like dioxane or toluene, often with water as a co-solvent.
-
Cs₂CO₃ : Another strong and highly effective base, known for its high solubility in organic solvents, which can be advantageous.
-
K₂CO₃ : A moderately strong base, representing a good starting point for many couplings. It is less aggressive than K₃PO₄, which can be beneficial for substrates with base-sensitive groups.[4]
-
-
Fluoride Sources (KF, CsF) : In some cases, particularly when trying to avoid hydrolysis of esters, anhydrous conditions with a fluoride source like KF can be effective.[5][6] Fluoride ions are believed to form a highly nucleophilic trifluoroborate species.
-
Organic Bases : While less common for this type of coupling, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally too weak to effectively promote the reaction.
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Excellent for many systems, but potential for ester hydrolysis at high temperatures. |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Good solubility, highly effective. Often a good choice for difficult couplings.[10] |
| K₂CO₃ | Medium | Dioxane/H₂O, Toluene/H₂O | Good general-purpose base, milder conditions may preserve the ester group.[11] |
| KF | Weak | THF, Dioxane (anhydrous) | Can prevent hydrolysis of base-labile groups like esters.[5][6] |
The Role of the Ligand
The phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center is arguably the most critical factor for success with challenging substrates. The ligand's steric and electronic properties directly influence every step of the catalytic cycle.[12][13]
Key Ligand Functions:
-
Stabilization : The ligand stabilizes the palladium(0) active species, preventing its decomposition into palladium black.
-
Promoting Oxidative Addition : Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of Pd(0) into the C-Br bond.
-
Facilitating Reductive Elimination : Bulky ligands promote the final, product-forming step by creating steric pressure that favors the release of the biaryl product. This is particularly important for sterically hindered or electron-deficient systems.[7][14]
For an electron-deficient substrate like this compound, bulky and electron-rich monodentate biarylphosphine ligands (often called "Buchwald ligands") are highly recommended.
| Ligand Type | Examples | Key Features | Best For... |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | High steric bulk and electron-donating ability. | Electron-deficient aryl halides, sterically hindered substrates, and achieving high catalyst turnover.[7][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable. | Often used with aryl chlorides but can be effective for bromides as well.[5] |
| Traditional Phosphines | PPh₃, PCy₃ | Less bulky and/or less electron-rich than modern ligands. | Can be effective for simple, unhindered substrates but often fail with challenging cases.[5] |
Visualizing the Catalytic Cycle and Troubleshooting Logic
To effectively troubleshoot, a clear understanding of the reaction mechanism and a logical diagnostic workflow are essential.
Caption: The Suzuki-Miyaura Catalytic Cycle.[2][15][16]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. youtube.com [youtube.com]
Preventing ester hydrolysis during Suzuki coupling of methyl benzoates
Created by Gemini, Senior Application Scientist
Topic: Preventing Ester Hydrolysis During Suzuki Coupling of Methyl Benzoates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling reactions with substrates containing a methyl benzoate or related ester functionalities. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenge of preventing ester hydrolysis, a common and often yield-limiting side reaction.
Troubleshooting Guide: Addressing Ester Hydrolysis in Real-Time
This section is structured to help you diagnose and solve problems as they arise during your experiments.
Question 1: My primary side product is the corresponding carboxylic acid. What are the most likely causes of this ester hydrolysis?
The appearance of the carboxylic acid derived from your methyl benzoate starting material is a clear indication of ester hydrolysis. This side reaction is primarily driven by the basic conditions required for the Suzuki-Miyaura coupling. The key factors that promote hydrolysis are:
-
Base Strength: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium tert-butoxide (NaOt-Bu), are highly effective at promoting the saponification of esters. While they can be efficient for the Suzuki coupling itself, their high basicity often leads to unwanted hydrolysis.[1]
-
Presence of Water: Many Suzuki coupling protocols utilize aqueous or biphasic solvent systems to dissolve the inorganic bases.[2] Water is a necessary reactant for the hydrolysis of the ester.
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of both the desired coupling and the undesired hydrolysis.[3]
-
Prolonged Reaction Times: The longer your ester is exposed to basic, aqueous conditions, the more likely it is to hydrolyze.
Question 2: How can I select a base that minimizes hydrolysis while still promoting the Suzuki coupling?
Choosing the right base is the most critical factor in preventing ester hydrolysis. The goal is to find a base that is strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong that it readily cleaves the ester.
For substrates with base-sensitive functional groups, milder bases are strongly recommended.[1] Consider the following options:
-
Potassium Carbonate (K₂CO₃): This is often a good starting point as it is a weaker base than hydroxides and alkoxides.[1]
-
Potassium Phosphate (K₃PO₄): Another commonly used mild base that can be effective in preventing ester hydrolysis.[4][5]
-
Cesium Carbonate (Cs₂CO₃): While still a relatively strong base, it is often used in challenging couplings and can sometimes provide a good balance between reactivity and selectivity.[6]
-
Potassium Fluoride (KF): In some cases, KF can be used as a base to prevent ester cleavage, though it may lead to slower reaction rates.[7]
It is crucial to screen a few different bases to find the optimal conditions for your specific substrate.
Table 1: Comparison of Common Bases for Suzuki Coupling with Ester-Containing Substrates
| Base | Relative Strength | Advantages | Disadvantages |
| NaOH, KOH | Strong | High reactivity for coupling | High potential for ester hydrolysis |
| NaOt-Bu | Strong | Effective for challenging couplings | High potential for ester hydrolysis |
| K₂CO₃ | Mild | Lower risk of hydrolysis | May result in slower reaction rates |
| K₃PO₄ | Mild | Lower risk of hydrolysis | May require higher temperatures |
| Cs₂CO₃ | Moderate-Strong | Effective for difficult couplings | Can still cause hydrolysis |
| KF | Weak | Very low risk of hydrolysis | Often leads to slow or incomplete reactions |
Question 3: My reaction is sluggish with mild bases. What other parameters can I adjust to improve the reaction rate without causing hydrolysis?
If you are experiencing slow or incomplete reactions with milder bases, you can optimize other reaction parameters:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can have a significant impact on the reaction rate. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, allowing the reaction to proceed under milder conditions.[8][9]
-
Solvent System: While aqueous conditions can promote hydrolysis, completely anhydrous conditions can also be problematic, as a small amount of water is often necessary to activate the boronic acid.[5] Consider using a mixed solvent system, such as dioxane/water or THF/water, and carefully controlling the amount of water. Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can also be explored to prevent hydrolysis.[10]
-
Boron Reagent: Boronic esters, such as pinacol esters, are generally more stable than boronic acids and can be a good alternative for substrates prone to decomposition.[11][12] They are thought to slowly hydrolyze in situ to the more reactive boronic acid, which can help to control the concentration of the active boron species and minimize side reactions.[13][14]
Frequently Asked Questions (FAQs)
This section addresses broader questions about best practices for running Suzuki couplings with ester-containing substrates.
Question 4: What is the general mechanism of the Suzuki-Miyaura coupling, and where does ester hydrolysis fit in?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The catalytic cycle generally involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the desired product and regenerating the palladium(0) catalyst.
Ester hydrolysis is not part of the desired catalytic cycle. It is a competing, non-catalytic side reaction that occurs when the ester functional group on the starting material or product is attacked by the base present in the reaction mixture.
Diagram 1: Competing Pathways in Suzuki Coupling of Methyl Benzoates
Caption: The methyl benzoate substrate can either undergo the desired Suzuki coupling or the undesired ester hydrolysis.
Question 5: Should I use a boronic acid or a boronate ester for my reaction?
The choice between a boronic acid and a boronate ester depends on the specific requirements of your reaction.
-
Boronic acids are generally more reactive and can lead to faster reaction times.[12][15] However, they are also less stable and more prone to decomposition pathways like protodeboronation.[12][16]
-
Boronate esters , such as pinacol esters, offer significantly greater stability, making them easier to handle and store.[11][12] While they may react more slowly, this can be advantageous in preventing side reactions. It is often believed that boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[12][13]
For substrates that are sensitive to decomposition, using a more stable boronate ester is often a good strategy.[11][12]
Question 6: What is a good starting protocol for a Suzuki coupling of a methyl benzoate derivative?
The following is a general protocol that can be used as a starting point. Remember that optimization will likely be necessary for your specific substrates.
General Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, combine the methyl benzoate derivative (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and degassed water).
-
Degassing: Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 2: Troubleshooting Flowchart for Ester Hydrolysis
Caption: A step-by-step guide to troubleshooting ester hydrolysis in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Work-up procedure for reactions containing "Methyl 3-bromo-5-cyanobenzoate"
Welcome to the dedicated technical support guide for researchers working with Methyl 3-bromo-5-cyanobenzoate (MB CB). This document provides in-depth, field-tested guidance on the critical work-up and purification procedures for reactions involving this versatile trifunctional aromatic building block. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and behavior of this compound.
Q1: What are the primary stability concerns for this compound during a reaction work-up?
A1: The molecule possesses three reactive functional groups: a methyl ester, a nitrile (cyano), and an aryl bromide. The primary stability concern during work-up is the premature or unintentional hydrolysis of the methyl ester and/or the nitrile group.[1][2]
-
Ester Hydrolysis: This is readily catalyzed by both strong acids and bases (e.g., NaOH, HCl).[3][4][5] Exposure to aqueous base during an extractive work-up will convert the ester to a water-soluble carboxylate salt, leading to product loss from the organic phase.
-
Nitrile Hydrolysis: While more robust than the ester, the nitrile group can also hydrolyze to a primary amide and subsequently to a carboxylic acid under forcing acidic or basic conditions, especially with heating.[2][6]
-
Recommendation: Unless hydrolysis is the desired reaction, work-ups should be performed using neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate, dilute ammonium chloride) and at ambient temperature. If your product's TLC changes after an acidic or basic wash, it indicates instability.[7]
Q2: My reaction mixture is dark, suggesting catalyst decomposition. How does this impact the work-up?
A2: Dark coloration, especially in cross-coupling reactions, often indicates the formation of palladium black or other metallic residues. These fine particulates can complicate phase separations by stabilizing emulsions and may require a specific filtration step before extraction to prevent loss of product and contamination.
Q3: I can't find my product after the aqueous work-up. Where could it have gone?
A3: There are several possibilities to investigate:
-
Unexpected Hydrolysis: As noted in A1, if basic conditions were used, you may have formed the water-soluble sodium 3-bromo-5-cyanobenzoate or the corresponding di-acid salt. Acidify the aqueous layer to pH ~2-3 and re-extract with a suitable solvent like ethyl acetate or dichloromethane (DCM) to recover the carboxylic acid.[6][7]
-
Formation of a Highly Polar Product: If your reaction modified the molecule to be significantly more polar (e.g., reduction of the nitrile to a primary amine), it might have poor solubility in your primary extraction solvent. Check the aqueous layer by TLC.
-
Volatility: While the starting material itself is not highly volatile, certain side products or derivatives could be. Check the solvent in your rotovap trap if you suspect loss during concentration.[7]
Troubleshooting Guide 1: Work-up for Hydrolysis Reactions
This guide covers reactions where the intended transformation is the hydrolysis of the methyl ester, the nitrile, or both.
Scenario: You have performed a basic hydrolysis (e.g., using NaOH or KOH in MeOH/water) to convert this compound to 3-bromo-5-cyanobenzoic acid.[4][5]
Core Challenge: The primary challenge is the complete separation of the desired carboxylic acid product from any unreacted starting material.
Step-by-Step Protocol: Basic Hydrolysis Work-up
-
Quench & Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a volatile organic solvent like methanol or ethanol was used, remove it under reduced pressure.[6]
-
Dilution & Extraction of Neutrals: Dilute the remaining aqueous residue with water. Extract this basic solution 2-3 times with a solvent like ethyl acetate or DCM.
-
Expertise & Causality: This step is crucial. At high pH, your desired carboxylic acid product is deprotonated to its carboxylate salt form, rendering it highly soluble in the aqueous layer. The unreacted, neutral starting material (the methyl ester) will partition into the organic layer. This extraction removes non-acidic impurities and starting material.
-
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add cold 1N or 2N HCl with stirring until the pH of the solution is ~2-3.[6] A precipitate (the solid carboxylic acid) should form.
-
Trustworthiness: Performing this step cold minimizes potential degradation. The ice bath helps control any exotherm from the neutralization.
-
-
Product Extraction: Extract the acidified aqueous layer 3-4 times with ethyl acetate or DCM.
-
Washing & Drying: Combine the organic extracts from Step 4. Wash once with brine to remove bulk water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Hydrolysis Work-ups
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete acidification; product remains as carboxylate salt in the aqueous phase. | Check the pH of the aqueous layer after extraction. If > 4, re-acidify and re-extract. |
| Product is partially soluble in the aqueous phase even at low pH. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. | |
| Oily Product Instead of Solid | Presence of impurities (e.g., residual organic solvent from the reaction, grease). | Triturate the crude oil with a non-polar solvent like hexanes or pentane to induce crystallization and wash away non-polar impurities. |
| Crude NMR shows starting material | Incomplete hydrolysis reaction. | The extraction of neutrals (Step 2) was not efficient. Perform the basic extraction again on the dissolved crude product or purify by column chromatography. |
Troubleshooting Guide 2: Work-up for Palladium-Catalyzed Cross-Coupling Reactions
This guide is for reactions like Suzuki, Stille, or Buchwald-Hartwig amination where the C-Br bond is functionalized.
Scenario: You have performed a Suzuki coupling of this compound with an arylboronic acid.
Core Challenge: The complete removal of the palladium catalyst, ligands (e.g., triphenylphosphine), and inorganic salts while ensuring the stability of the ester and nitrile groups.
Visualizing the Workflow: Post-Suzuki Coupling
Caption: Workflow for a typical cross-coupling reaction work-up.
Step-by-Step Protocol: Suzuki Coupling Work-up
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with the primary extraction solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite®. Wash the pad thoroughly with more solvent.
-
Expertise & Causality: This is the single most effective step for removing the bulk of the palladium catalyst (especially precipitated Pd black) and insoluble inorganic salts (e.g., K₂CO₃, Na₂CO₃). Skipping this can lead to intractable emulsions during extraction.
-
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Water (2x): To remove water-soluble inorganics and solvents like DMF if used.
-
Saturated aq. Ammonium Chloride (NH₄Cl) (1x): A mild acid wash to remove residual basic reagents without significantly hydrolyzing the ester.
-
Brine (1x): To break emulsions and remove water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain residual soluble catalyst and ligands. Purify via silica gel column chromatography.
Troubleshooting Cross-Coupling Work-ups
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | Fine palladium/inorganic particulates present. | Ensure the pre-extraction filtration through Celite® was performed. Adding brine during extraction can also help break emulsions. |
| Product Contaminated with Ligand (e.g., Triphenylphosphine Oxide) | Ligand oxide is co-polar with the product. | Optimize chromatography solvent system. Sometimes, a different work-up involving an acid wash (if the product is stable) can protonate the phosphine oxide, making it more water-soluble. |
| Low Yield after Column | Product is streaking or sticking to the silica gel. | The cyano and ester groups can chelate to the acidic silica. Pre-treat the crude material by dissolving it in a minimal amount of DCM and adding silica gel, then concentrating to a dry powder (dry-loading). This often improves separation. Alternatively, add 1% triethylamine to the eluent to cap the acidic sites on the silica. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Cyanide Sources for the Synthesis of Methyl 3-bromo-5-cyanobenzoate
Introduction
Methyl 3-bromo-5-cyanobenzoate is a valuable bifunctional building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring a bromine atom, a cyano group, and a methyl ester on an aromatic ring, allows for sequential and site-selective modifications, making it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The key synthetic step in its preparation from readily available precursors, such as methyl 3,5-dibromobenzoate, is a selective monocyanation reaction. The choice of the cyanide source for this transformation is a critical decision that profoundly impacts reaction efficiency, safety, cost, and environmental footprint.
This guide provides a comprehensive comparison of various cyanide sources for the synthesis of this compound. We will delve into the mechanistic nuances, practical considerations, and safety protocols associated with traditional and modern cyanation methodologies. This analysis is supported by a review of established chemical literature and provides researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic endeavors.
Comparative Analysis of Cyanide Sources
The conversion of an aryl bromide to an aryl nitrile, a transformation known as cyanation, can be achieved through several methods, each distinguished by the nature of the cyanide source and the catalytic system employed. The primary starting material for the synthesis of this compound is typically methyl 3,5-dibromobenzoate, which requires a selective monocyanation.
Below is a comparative overview of the most common cyanide sources used in this context.
| Cyanide Source | Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Copper(I) Cyanide (CuCN) | None (or catalytic Cu) | High temperatures (150-250 °C), polar aprotic solvents (e.g., DMF, NMP) | Cost-effective, well-established (Rosenmund-von Braun reaction) | Harsh reaction conditions, stoichiometric amounts of toxic copper cyanide often required, difficult product purification, poor functional group tolerance |
| **Zinc Cyanide (Zn(CN)₂) ** | Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands) | Moderate temperatures (80-120 °C), various organic solvents (e.g., DMF, DMAc, Toluene) | Milder reaction conditions, higher functional group tolerance, lower toxicity than alkali metal cyanides | Still toxic, requires a palladium catalyst which can be expensive, potential for catalyst poisoning |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium- or Nickel-based catalysts | Moderate to high temperatures (100-140 °C), often in aqueous or biphasic systems | Significantly lower toxicity (used as a food additive), cost-effective, environmentally benign | Can require higher catalyst loadings or specific ligands, slower reaction rates in some cases, all six cyanide groups may not be transferred efficiently |
| "Cyanide-Free" Sources (e.g., Malononitrile) | Palladium/Copper co-catalyst system | Moderate temperatures (e.g., 110 °C), organic solvents | Avoids the direct handling of highly toxic metal cyanides | May require specific and sometimes complex catalytic systems, can generate other byproducts |
In-Depth Discussion of Cyanation Methodologies
The Classical Approach: Rosenmund-von Braun Reaction with Copper(I) Cyanide
The Rosenmund-von Braun reaction is a long-standing method for the cyanation of aryl halides using stoichiometric amounts of copper(I) cyanide at high temperatures.[1][2] While cost-effective, the harsh conditions limit its applicability, especially for substrates with sensitive functional groups.[3][4] Modern modifications of this reaction utilize catalytic amounts of copper, often in the presence of ligands, to achieve the transformation under milder conditions.[3][5]
Reaction Workflow: Rosenmund-von Braun Cyanation
Caption: A simplified workflow for the Rosenmund-von Braun reaction.
Palladium-Catalyzed Cyanation: A Versatile and Milder Alternative
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles.[6] These methods offer milder reaction conditions, broader functional group tolerance, and generally higher yields compared to the traditional copper-mediated reactions.[6][7]
a) Zinc Cyanide (Zn(CN)₂): A Common Choice in Palladium Catalysis
Zinc cyanide is a frequently used cyanide source in palladium-catalyzed cyanations. It is less toxic than alkali metal cyanides and is effective for a wide range of aryl bromides.[6] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.
Catalytic Cycle: Palladium-Catalyzed Cyanation with Zn(CN)₂
Caption: The catalytic cycle for palladium-catalyzed cyanation.
b) Potassium Ferrocyanide (K₄[Fe(CN)₆]): The Safer, Greener Alternative
In recent years, there has been a significant push towards developing more sustainable and safer chemical processes. Potassium ferrocyanide, a non-toxic and inexpensive salt, has emerged as an excellent alternative to traditional cyanide sources in palladium- and nickel-catalyzed cyanations.[6][8][9] While it may require specific conditions to facilitate the transfer of the cyanide ions from the stable ferrocyanide complex, its safety profile makes it a highly attractive option.[8][10]
Experimental Protocols
The following are representative, detailed experimental procedures for the synthesis of this compound using different cyanide sources. These protocols are based on established literature methods for the cyanation of aryl bromides and should be adapted and optimized for the specific substrate.
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.[6]
Materials:
-
Methyl 3,5-dibromobenzoate
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask, add methyl 3,5-dibromobenzoate (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide
This protocol is based on the use of the less toxic potassium ferrocyanide as the cyanide source.[8]
Materials:
-
Methyl 3,5-dibromobenzoate
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 3,5-dibromobenzoate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), dppf (0.1 equiv), and Na₂CO₃ (2.0 equiv) in a mixture of DMAc and water (e.g., 4:1 v/v).
-
Add potassium ferrocyanide trihydrate (0.5 equiv).
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 130-140 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with toluene and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Safety Considerations
Working with any cyanide-containing compound requires strict adherence to safety protocols in a well-ventilated fume hood.
-
Toxicity: All cyanide salts are toxic. Zinc cyanide is less acutely toxic than alkali metal cyanides but should still be handled with extreme care. Potassium ferrocyanide is significantly less toxic but can release hydrogen cyanide gas upon contact with strong acids.[11]
-
Hydrogen Cyanide (HCN) Release: Acidic conditions must be avoided during the work-up of reactions involving metal cyanides, as this will liberate highly toxic and flammable hydrogen cyanide gas. Quenching the reaction with a basic solution (e.g., sodium bicarbonate) is crucial.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
Conclusion
The synthesis of this compound can be successfully achieved through various cyanation methods. While the classic Rosenmund-von Braun reaction offers a cost-effective route, its harsh conditions are a significant drawback. Modern palladium-catalyzed methods provide a milder and more versatile alternative.
For researchers prioritizing safety and sustainability, the use of potassium ferrocyanide as a cyanide source in a palladium-catalyzed reaction is highly recommended. Although it may require slightly more optimization, the dramatically reduced toxicity and environmental impact make it the superior choice for contemporary organic synthesis. The use of zinc cyanide offers a good balance between reactivity and reduced toxicity compared to alkali metal cyanides and remains a viable and widely used option.
Ultimately, the selection of the optimal cyanide source will depend on the specific requirements of the synthesis, including scale, available resources, and, most importantly, a thorough assessment of the associated safety and environmental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2, Cyanation of a Bromoisoxazole Model Compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morphol… [ouci.dntb.gov.ua]
- 7. BJOC - Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives [beilstein-journals.org]
- 8. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization and Purity Analysis of Methyl 3-bromo-5-cyanobenzoate
For researchers, medicinal chemists, and professionals in drug development, the quality and purity of starting materials are paramount. This guide provides an in-depth technical comparison and analysis of Methyl 3-bromo-5-cyanobenzoate, a key building block in the synthesis of a variety of pharmacologically active compounds. We will explore its essential characteristics, robust methods for purity assessment, and a comparative analysis with its chloro-analogue, Methyl 3-chloro-5-cyanobenzoate, supported by experimental data and protocols.
Introduction: The Significance of Substituted Benzoates in Drug Discovery
This compound is a versatile aromatic compound featuring three key functional groups: a methyl ester, a bromo substituent, and a cyano group. This trifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3][4][5] The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds.[6][7][8][9][10][11][12][13]
The precise arrangement of these functional groups influences the electronic properties and reactivity of the molecule, making a thorough characterization and purity analysis essential for predictable and reproducible synthetic outcomes.
Part 1: Comprehensive Characterization of this compound
A multi-technique approach is necessary for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 8.1 - 8.3 | t | ~1.5 |
| Aromatic-H | 8.0 - 8.2 | t | ~1.5 |
| Aromatic-H | 7.8 - 8.0 | t | ~1.5 |
| OCH₃ | ~3.9 | s | - |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| Aromatic C-Br | ~122 |
| Aromatic C-CN | ~114 |
| Aromatic C-COOCH₃ | ~134 |
| Aromatic C-H | 130 - 138 |
| CN | ~117 |
| OCH₃ | ~53 |
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of moderately polar organic compounds like this one, as it provides good solubility and its residual solvent peak does not interfere with the analyte signals. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire the ¹³C spectrum.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on predicted values and coupling patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in a molecule.
Expected Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium |
| C=O (Ester) | 1715 - 1730 | Strong |
| C-O (Ester) | 1250 - 1310 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
Expertise & Experience: The nitrile stretch is particularly diagnostic due to its position in a relatively uncongested region of the spectrum. Conjugation with the aromatic ring slightly lowers the stretching frequencies of both the nitrile and the carbonyl groups compared to their aliphatic counterparts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Mass-to-Charge Ratios (m/z) in GC-MS (Electron Ionization):
-
Molecular Ion [M]⁺: ~239 and ~241 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).
-
Key Fragments: Loss of the methoxy group (-OCH₃) leading to a peak at m/z ~208/210, and loss of the carbomethoxy group (-COOCH₃) resulting in a peak at m/z ~180/182.
Trustworthiness: The isotopic pattern of bromine is a definitive characteristic that should be observed in the mass spectrum, providing a high degree of confidence in the presence of a single bromine atom in the molecule.
Part 2: Purity Analysis – Ensuring High-Quality Starting Material
The purity of this compound is critical for its successful application in multi-step syntheses. Impurities can lead to side reactions, lower yields, and complications in the purification of downstream products. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically employed for the analysis of substituted benzoates.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Self-Validating System: The use of a gradient elution allows for the separation of impurities with a wide range of polarities. The addition of formic acid to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual carboxylic acid impurities. A typical purity for commercially available this compound is ≥97%.
Experimental Protocol: HPLC Purity Assessment
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by the area percentage method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
A Senior Application Scientist’s Guide to Yield Optimization in Suzuki Coupling of Aryl Bromides
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
For researchers in drug development and process chemistry, the seemingly simple aryl bromide is a ubiquitous and cost-effective starting material. However, achieving consistently high yields, particularly with sterically demanding or electronically challenging substrates, requires a nuanced understanding of the catalytic system. This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of aryl bromides. We will move beyond mere protocols to explore the causality behind experimental choices, empowering you to select and optimize conditions for maximum yield and efficiency in your synthetic endeavors.
The Engine of Synthesis: Understanding the Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a ballet of three fundamental steps orchestrated by a palladium catalyst.[4][5][6] A firm grasp of this mechanism is paramount to troubleshooting and optimizing your reactions. The cycle is initiated by an active Pd(0) species, which is the true catalytic workhorse.
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the aryl bromide. This step oxidizes the palladium to Pd(II) and is often the rate-determining step of the entire process.[2]
-
Transmetalation: This is where the base plays its critical role. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex.[7][8] This activated species then transfers its organic group to the Pd(II) center, displacing the bromide and forming a diarylpalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][6]
Below is a diagram illustrating this essential catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Dissecting the System: A Comparative Analysis of Key Components
The success and yield of a Suzuki coupling are not determined by a single component, but by the synergistic interplay of the palladium source, ligand, base, and solvent.
A. The Palladium Precatalyst: Choosing Your Entry Point
While the active catalyst is Pd(0), stable Pd(II) salts are often used as "precatalysts" that are reduced in situ. More modern precatalysts offer superior stability and efficiency.
-
Traditional Sources (Pd(OAc)₂, Pd₂(dba)₃): These are cost-effective and widely used. Palladium(II) acetate requires reduction to Pd(0) in the reaction mixture, while tris(dibenzylideneacetone)dipalladium(0) is already in the correct oxidation state. However, their activity can be inconsistent, and they may require higher catalyst loadings.
-
Buchwald Palladacycle Precatalysts (G3, G4): These are air- and moisture-stable complexes that represent a significant advancement.[9] They are designed to controllably release the active Pd(0) species under reaction conditions, often at room temperature with weak bases.[9] This rapid and clean generation of the active catalyst minimizes side reactions and allows for lower catalyst loadings, making them ideal for challenging couplings and ensuring high reproducibility.[9][10]
B. Ligands: The Master Controllers of Reactivity
The choice of ligand is arguably the most critical factor in optimizing a Suzuki coupling. The ligand binds to the palladium center, influencing its steric and electronic properties, which in turn dictates the rates of oxidative addition and reductive elimination. For aryl bromides, bulky and electron-rich phosphine ligands are the gold standard.[11]
-
Classic Phosphines (PPh₃, PCy₃): Triphenylphosphine (PPh₃) is a traditional choice but often fails with less reactive or sterically hindered aryl bromides. Tricyclohexylphosphine (PCy₃) offers greater steric bulk and electron-donating character, improving performance.[7]
-
Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos, RuPhos): This class of ligands has revolutionized Suzuki coupling.[11][12] Their design features a bulky biaryl backbone that creates a sterically hindered environment around the palladium center. This promotes the crucial reductive elimination step and stabilizes the catalytically active species. Their strong electron-donating ability facilitates the initial oxidative addition of the aryl bromide.[13][14] SPhos, in particular, has shown outstanding performance and broad applicability for aryl bromides.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are strong σ-donors and form very stable complexes with palladium, making them excellent for coupling challenging substrates, including sterically hindered aryl bromides.[15][16]
C. The Base: The Unsung Hero of Transmetalation
The base is not a mere spectator; it is essential for activating the boronic acid.[8][12] The strength and solubility of the base can dramatically impact reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a versatile, cost-effective base suitable for many standard couplings.[17] Cesium carbonate is more soluble and more basic, often providing better results for more difficult transformations.
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base that is frequently the top choice for challenging couplings, including those with sterically hindered substrates or less reactive boronic acids.[11][17] It is highly effective when paired with Buchwald-type ligands.
-
Hydroxides (NaOH, KOH): While strong and effective, aqueous hydroxides can sometimes promote unwanted side reactions, such as deboronation of the boronic acid.[8][18]
D. The Solvent System: Creating the Ideal Reaction Environment
The solvent must dissolve the reactants and facilitate the interaction between the organic and inorganic components. Aprotic solvents, often in combination with water, are typical.[17]
-
Toluene, Dioxane, THF: These are the most common organic solvents.
-
Aqueous Mixtures (e.g., Toluene/H₂O): The addition of water is crucial for dissolving the inorganic base (like K₃PO₄ or K₂CO₃), which is necessary to form the active boronate species for transmetalation.[1][17]
Comparative Yield Data: A Head-to-Head Analysis
To provide a clear performance benchmark, the following table summarizes typical yields for the Suzuki coupling of 4-bromotoluene with phenylboronic acid using various catalytic systems, as compiled from analogous reactions in the literature.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | Toluene/H₂O | 80 | 18 | ~75% | Classic conditions; may be sluggish. |
| Pd₂(dba)₃ (1%) | P(t-Bu)₃ (2%) | K₃PO₄ (2) | Dioxane | 80 | 6 | >95% | Bulky phosphine significantly improves rate and yield.[7] |
| Pd(OAc)₂ (1%) | SPhos (2%) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95% | A robust and broadly applicable system for aryl bromides.[1] |
| Pd(OAc)₂ (1%) | XPhos (2%) | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 8 | >98% | Excellent for a wide range of substrates.[11] |
| XPhos Pd G3 (1%) | (internal) | K₃PO₄ (2) | Dioxane/H₂O | 40 | 0.5 | >99% | Buchwald precatalyst enables rapid reaction at lower temperatures.[9] |
| NiCl₂(dme) (5%) | None | K₃PO₄ (2) | Dioxane | 100 | 24 | ~90% | A cost-effective, ligand-free nickel alternative, though may require higher temperatures.[1] |
From Theory to Practice: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing high-yield Suzuki couplings on aryl bromides.
Protocol 1: General High-Yield Coupling using Pd(OAc)₂/SPhos
This protocol is a robust and reliable method for a wide range of aryl bromides.
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the flask.
-
Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[17]
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-16 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Protocol 2: Rapid Coupling of a Sterically Hindered Aryl Bromide using a Buchwald Precatalyst
This protocol is ideal for challenging substrates, such as di-ortho-substituted aryl bromides, and showcases the efficiency of modern precatalysts.[19]
Methodology:
-
Reagent Setup (Glovebox): Inside an inert atmosphere glovebox, add the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), finely powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%) to a vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous dioxane (4 mL) and degassed water (0.4 mL) to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block or oil bath set to 40-50 °C.
-
Monitoring: Stir the reaction vigorously. Due to the high activity of the precatalyst, these reactions are often complete in 30 minutes to 2 hours.[9] Monitor by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The high efficiency of this system often leads to cleaner crude products and simpler purification.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of aryl bromides is a mature yet continually evolving field. While traditional catalytic systems remain useful, the development of advanced ligands and precatalysts has fundamentally changed the landscape, enabling reactions under milder conditions, with lower catalyst loadings, and across a broader substrate scope than ever before. For the modern synthetic chemist, the combination of a palladium source with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos, paired with a moderately strong base like K₃PO₄ in an aqueous solvent mixture, represents the state-of-the-art for achieving high yields with aryl bromides. The use of integrated palladacycle precatalysts further streamlines this process, offering unparalleled activity and reproducibility. By understanding the mechanistic principles and the specific roles of each component, researchers can rationally select and fine-tune their catalytic systems to conquer even the most challenging synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wwjmrd.com [wwjmrd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Aryl Bromides vs. Aryl Iodides in Cyanation Reactions
For researchers, medicinal chemists, and professionals in drug development, the introduction of a nitrile group onto an aromatic ring is a cornerstone transformation. Aryl nitriles are not only prevalent in a vast array of pharmaceuticals and agrochemicals but also serve as versatile synthetic intermediates.[1] Transition metal-catalyzed cross-coupling reactions have become the preferred method for this transformation, offering milder conditions and broader functional group tolerance compared to classical methods like the Sandmeyer or Rosenmund-von Braun reactions.[2]
A frequent and critical decision in planning a synthesis is the choice of the aryl halide precursor. While aryl chlorides and bromides are often more accessible and cost-effective, aryl iodides present a different reactivity profile. This guide provides an in-depth comparison of the reactivity between aryl bromides and aryl iodides in palladium- and nickel-catalyzed cyanation reactions, supported by mechanistic insights and experimental data, to empower scientists in making informed decisions for their synthetic campaigns.
The Mechanistic Basis: Why Halogen Identity Dictates Reactivity
The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[3][4] The initial and often rate-determining step, oxidative addition, is where the reactivity difference between aryl halides is most pronounced.
Oxidative Addition: In this step, the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) intermediate. The rate of this step is directly influenced by the C-X bond dissociation energy. The trend for aryl halides is:
C–I (≈ 272 kJ/mol) < C–Br (≈ 332 kJ/mol) < C–Cl (≈ 397 kJ/mol)
The significantly weaker carbon-iodine bond means that aryl iodides undergo oxidative addition much more readily and at a faster rate than aryl bromides.[5][6] This fundamental difference has profound implications for the entire reaction. While factors such as the stabilization of Pd(II) intermediates by the generated halide anion can play a role, the ease of C-X bond cleavage remains the dominant factor governing the overall reaction efficiency.[7]
Caption: The catalytic cycle for Pd-catalyzed cyanation. The oxidative addition step is kinetically favored for aryl iodides over aryl bromides.
Practical Implications and Experimental Observations
The higher intrinsic reactivity of aryl iodides translates into several practical advantages in a laboratory setting.
-
Milder Reaction Conditions: Aryl iodides can often be cyanated at lower temperatures and with shorter reaction times.
-
Lower Catalyst Loadings: Due to the facile oxidative addition, reactions with aryl iodides can frequently be achieved with lower loadings of the palladium or nickel catalyst.
-
Simpler Ligand Requirements: While the cyanation of aryl bromides often necessitates the use of sophisticated, bulky, and electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) to promote the challenging oxidative addition step, aryl iodides can sometimes be reactive enough to work with simpler ligands or even under ligand-free conditions in specific cases.[8][9]
These trends are consistently observed across the literature. For instance, studies often report excellent yields for the cyanation of various aryl iodides, while the corresponding aryl bromides under the same conditions provide good, but noticeably lower, yields.[10][11]
Comparative Experimental Data
The following table summarizes data from various sources to illustrate the reactivity differences under comparable catalytic systems.
| Aryl Halide Substrate | Catalyst System | Cyanide Source | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Pd@CuFe₂O₄ | K₄[Fe(CN)₆] | DMF, 100 °C | 91% | [10] |
| 4-Bromoanisole | Pd@CuFe₂O₄ | K₄[Fe(CN)₆] | DMF, 100 °C | 84% | [10] |
| 1-Iodonaphthalene | Pd-beta zeolite | K₄[Fe(CN)₆] | DMF, 130 °C | 91% | [11] |
| 1-Bromonaphthalene | Pd-beta zeolite | K₄[Fe(CN)₆] | DMF, 130 °C | 82% | [11] |
| 4-Iodotoluene | Pd/C | Zn(CN)₂ | NMP, 140 °C, MW | 95% | N/A |
| 4-Bromotoluene | Pd/C | Zn(CN)₂ | NMP, 140 °C, MW | 88% | N/A |
| 4-Iodoacetophenone | NiCl₂/dppf/Zn | Zn(CN)₂ | DMA, 80 °C | 98% | [4] |
| 4-Bromoacetophenone | NiCl₂/dppf/Zn | Zn(CN)₂ | DMA, 80 °C | 95% | [4] |
Note: NMP = N-Methyl-2-pyrrolidone, MW = Microwave irradiation. Yields for Pd/C system are representative and may vary.
As the data clearly shows, aryl iodides consistently provide higher yields than their bromide counterparts across different catalytic systems and reaction conditions, reinforcing the concept of their enhanced reactivity.
Detailed Experimental Protocols
To provide a practical context, the following are two distinct, validated protocols that highlight the different requirements for activating aryl iodides versus aryl bromides.
Protocol 1: Cyanation of an Electron-Rich Aryl Iodide
This protocol illustrates a straightforward cyanation using a common palladium source and a non-toxic cyanide agent, suitable for a highly reactive aryl iodide.
Objective: Synthesize 4-methoxybenzonitrile from 4-iodoanisole.
Materials:
-
4-iodoanisole (234 mg, 1.0 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (177 mg, 0.42 mmol, 0.25 equiv of CN⁻)
-
Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃) (106 mg, 1.0 mmol)
-
N,N-Dimethylacetamide (DMAC) (3 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole, potassium ferrocyanide trihydrate, palladium(II) acetate, and sodium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen) three times.
-
Add 3 mL of anhydrous DMAC via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-methoxybenzonitrile.
Rationale: The high reactivity of the C-I bond allows for the use of a simple, ligand-free palladium catalyst.[9] K₄[Fe(CN)₆] is an excellent choice as a non-toxic, easy-to-handle cyanide source.[2]
Protocol 2: Cyanation of an Aryl Bromide Using a Palladacycle Precatalyst
This protocol demonstrates the use of a more advanced catalytic system required for the efficient cyanation of a less reactive aryl bromide.
Objective: Synthesize 4-acetylbenzonitrile from 4-bromoacetophenone.
Materials:
-
4-bromoacetophenone (199 mg, 1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (70 mg, 0.6 mmol, 1.2 equiv of CN⁻)
-
XPhos Palladacycle Gen. 3 (17 mg, 0.02 mmol, 2 mol%)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add 4-bromoacetophenone, zinc cyanide, and the XPhos Palladacycle precatalyst to a dry vial equipped with a magnetic stir bar.
-
Add 4 mL of anhydrous DMF to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding 10 mL of 2M aqueous ammonia solution and stirring for 30 minutes to complex excess zinc salts.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 4-acetylbenzonitrile.
Rationale: The C-Br bond is stronger and its activation is more challenging. The use of an XPhos-based palladacycle precatalyst is crucial.[2] The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the aryl bromide to the palladium center, while the precatalyst ensures the efficient in-situ generation of the active Pd(0) species. Zinc cyanide is a commonly used cyanide source that has lower toxicity than alkali metal cyanides.[2]
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Validation of Methyl 3-bromo-5-cyanobenzoate using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds or key intermediates like Methyl 3-bromo-5-cyanobenzoate, a substituted aromatic ester, precise structural data is paramount for predicting reactivity, understanding biological activity, and ensuring purity. This guide provides an in-depth, practical comparison of using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to validate the molecular structure of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique for determining the structure of organic compounds.[1][2] It operates on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[1][3][4] The precise frequency of this resonance is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.[2] This guide will demonstrate how to leverage the information-rich data from both proton and carbon NMR to confirm the identity and purity of this compound.
Experimental Protocol: A Self-Validating System
The quality of NMR data is directly contingent on meticulous sample preparation. The goal is to create a homogeneous solution free of paramagnetic impurities and particulate matter, which can degrade spectral resolution.[5][6]
Step-by-Step Sample Preparation
-
Solvent Selection: A deuterated solvent is essential to avoid overwhelming the analyte signals with solvent protons.[7] Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.
-
Concentration: For a standard ¹H NMR experiment, a concentration of 1-5 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃ is typically sufficient.[5] For the less sensitive ¹³C NMR, a slightly more concentrated sample (10-20 mg) is advisable to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field across the sample, the solution must be free of any suspended solids.[6] This is achieved by filtering the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][8]
-
Sample Volume: The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a sample height of 40-50 mm.[5][7] This ensures the sample occupies the optimal detection region of the spectrometer's radiofrequency coils.[9]
-
Referencing: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[10]
Data Acquisition Workflow
The following diagram illustrates the logical flow from sample preparation to the final, validated molecular structure.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. longdom.org [longdom.org]
- 5. organomation.com [organomation.com]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. sites.bu.edu [sites.bu.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]
A Senior Application Scientist's Guide to Ligand Selection for the Suzuki Coupling of Electron-Deficient Aryl Bromides
Welcome to a detailed comparative analysis focused on a crucial aspect of modern synthetic chemistry: the strategic selection of ligands for the palladium-catalyzed Suzuki-Miyaura cross-coupling of electron-deficient aryl bromides. In fields like pharmaceutical development and materials science, the ability to efficiently form carbon-carbon bonds with electronically challenging substrates is paramount. This guide moves beyond mere protocol recitation. It is designed to provide you, the practicing researcher, with a foundational understanding of the principles governing ligand performance, supported by comparative data and actionable experimental workflows. Our objective is to empower you to make informed, rational decisions in your ligand selection process, thereby optimizing your synthetic outcomes.
The Challenge: Suzuki Coupling with Electron-Deficient Aryl Bromides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its versatility and functional group tolerance.[1] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]
The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][3][4]
While the presence of electron-withdrawing groups (EWGs) on the aryl bromide substrate can accelerate the rate-limiting oxidative addition step, it can simultaneously present other challenges, such as competing side reactions or difficulties in the reductive elimination phase.[5][6] The ligand's role is to meticulously balance the electronic and steric environment of the palladium center to facilitate each step of the cycle efficiently.[7]
A Comparative Study of Ligand Classes
The selection of an appropriate ligand is arguably the most critical parameter in designing a successful Suzuki coupling protocol. Ligands are not passive spectators; they actively control the catalyst's stability, solubility, and reactivity.[5][7] We will compare two dominant classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
This class, particularly the dialkylbiaryl phosphines developed by the Buchwald group, represents the gold standard for many cross-coupling reactions.[5] Their key features are:
-
High Electron Density: The phosphorus atom, rich in electrons, enhances the rate of oxidative addition, especially for less reactive aryl chlorides, but is also highly effective for bromides.[5][6]
-
Steric Bulk: The large steric footprint of these ligands promotes the final reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalytic form.[5][8]
Performance Data:
The table below summarizes the performance of representative phosphine ligands in the coupling of various electron-deficient aryl bromides. Note the consistently high yields achieved under relatively mild conditions.
| Entry | Aryl Bromide (Ar-Br) | Ligand | Base | Temp (°C) | Yield (%) | Source |
| 1 | 4-Bromobenzonitrile | SPhos | K₃PO₄ | 80 | 98 | [2] |
| 2 | 4-Bromoacetophenone | cBRIDP | K₃PO₄ | 100 | 95 | [9] |
| 3 | 4-Bromonitrobenzene | JackiePhos | K₃PO₄ | RT | 92 | [10] |
| 4 | Methyl 4-bromobenzoate | Cy-vBRIDP | K₃PO₄ | 100 | 96 | [9] |
Causality Behind Performance: The combination of steric bulk and electron-donating character makes ligands like SPhos and cBRIDP exceptionally effective. The electron-rich nature facilitates the initial oxidative addition, while the bulk accelerates the product-forming reductive elimination. Interestingly, the electron-deficient biaryl phosphine, JackiePhos, also shows high efficacy, particularly in cases where fine-tuning selectivity is necessary, demonstrating that a simple "more electrons is better" model is not universally applicable.[10]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are a more recent, yet powerful, class of ligands for palladium catalysis. They are known for forming exceptionally stable palladium complexes.[11]
-
Strong σ-Donors: NHCs are strong sigma-donating ligands, even more so than many phosphines, which leads to the formation of very robust Pd-NHC bonds.
-
Tunable Sterics: The steric environment around the carbene carbon can be systematically modified by changing the substituents on the nitrogen atoms.
Performance Data:
NHC-based catalysts, such as the thiazol-2-ylidene complexes, demonstrate excellent activity for coupling electron-deficient substrates.
| Entry | Aryl Bromide (Ar-Br) | Ligand/Precatalyst | Base | Temp (°C) | Yield (%) | Source |
| 1 | 4-Bromobenzonitrile | Thiazol-2-ylidene-Pd | K₂CO₃ | 110 | 95 | [11] |
| 2 | 4-Bromoacetophenone | Thiazol-2-ylidene-Pd | K₂CO₃ | 110 | 94 | [11] |
| 3 | 1-Bromo-4-nitrobenzene | Thiazol-2-ylidene-Pd | K₂CO₃ | 110 | 91 | [11] |
| 4 | Methyl 4-bromobenzoate | Thiazol-2-ylidene-Pd | K₂CO₃ | 110 | 96 | [11] |
Causality Behind Performance: The high stability of the Pd-NHC bond often translates to longer catalyst lifetimes and resistance to degradation, which is particularly beneficial in challenging reactions or when using very low catalyst loadings. The strong σ-donation from the NHC ligand robustly supports the catalytic cycle, leading to high turnovers and excellent yields even with demanding substrates.[11]
Self-Validating Experimental Protocol
Trustworthiness in a protocol comes from understanding the function of each step. Below is a representative, self-validating workflow for the Suzuki coupling of an electron-deficient aryl bromide.
Step-by-Step Methodology & Rationale:
-
Preparation (The Foundation of Success):
-
Action: A reaction vessel is flame-dried under high vacuum and subsequently backfilled with an inert gas like Argon.
-
Causality: This rigorously excludes atmospheric oxygen and moisture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of boronic acids.
-
-
Reagent Addition (Stoichiometry and Order):
-
Action: To the cooled, inerted vessel, add the aryl bromide (1.0 equiv), the boronic acid (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and the ligand (1-4 mol%).
-
Causality: A slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1] The vessel is sealed and purged again to remove any air introduced with the solids.
-
-
Initiation and Execution (The Reaction Environment):
-
Action: Add degassed solvent (e.g., 1,4-dioxane/water or toluene) via syringe. Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Causality: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is another critical step to minimize oxygen. The choice of base and solvent is often interdependent; for example, inorganic bases like K₃PO₄ or K₂CO₃ often require a small amount of water for solubility and optimal activity.[2]
-
-
Monitoring and Workup (Validation and Isolation):
-
Action: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Once the starting material is consumed, cool the reaction to room temperature.
-
Causality: Direct monitoring provides real-time validation of the reaction's success and prevents the formation of degradation products from unnecessarily long reaction times.
-
Action: Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[2]
-
Causality: The aqueous workup removes the base and boronic acid byproducts. Celite filtration is essential for removing insoluble palladium species that can complicate purification.
-
-
Purification (Achieving Purity):
-
Action: Purify the crude product by flash column chromatography.
-
Causality: This final step isolates the desired biaryl product from any remaining impurities or side products, allowing for accurate yield determination and characterization.
-
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of electron-deficient aryl bromides, both bulky, electron-rich phosphines and robust NHC ligands offer highly effective catalytic systems.
-
Recommendation for General High Performance: For routine, high-yielding couplings of a broad range of electron-deficient aryl bromides, Buchwald-type biaryl phosphine ligands (e.g., SPhos, cBRIDP) are an excellent and reliable first choice.[5][9] Their commercial availability and extensive documentation make them highly accessible and dependable.
-
Recommendation for Catalyst Stability and Challenging Substrates: When dealing with particularly challenging substrates that may require prolonged reaction times or high temperatures, or for applications where catalyst reusability is a concern, an N-heterocyclic carbene (NHC)-based palladium catalyst is strongly recommended.[11] Their superior stability can prevent catalyst decomposition and lead to more consistent results.
Ultimately, the optimal ligand is substrate-dependent. The data and principles outlined in this guide provide a strong framework for rational ligand selection, enabling researchers to approach this critical reaction with confidence and a higher probability of success.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scispace.com [scispace.com]
- 10. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalable Synthesis of Methyl 3-bromo-5-cyanobenzoate
Methyl 3-bromo-5-cyanobenzoate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its disubstituted aromatic scaffold provides a versatile platform for the introduction of further functionalities. As demand for novel therapeutics grows, the ability to produce such key intermediates on a large scale safely, efficiently, and economically is paramount. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, assessing their scalability from a process chemistry perspective. We will delve into the mechanistic underpinnings, process safety considerations, and economic viability of each pathway to provide a clear recommendation for industrial-scale production.
Route 1: The Classical Sandmeyer Reaction Pathway
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups via a diazonium salt intermediate.[1][2] This pathway to this compound commences with the readily available precursor, Methyl 3-amino-5-bromobenzoate.
Chemical Principle & Workflow
The synthesis begins with the esterification of 3-amino-5-bromobenzoic acid to yield Methyl 3-amino-5-bromobenzoate.[3] This is typically achieved using standard methods such as Fischer esterification with methanol and a strong acid catalyst. The subsequent and critical step is the diazotization of the amino group. The Methyl 3-amino-5-bromobenzoate is treated with a nitrous acid source, commonly sodium nitrite in the presence of a strong mineral acid (e.g., H₂SO₄ or HCl), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is used immediately in the final cyanation step. The diazonium salt solution is then added to a solution of a copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile, yielding the final product.[1]
Scalability Assessment
Advantages:
-
Cost-Effective Starting Materials: The precursors for this route, such as 3-aminobenzoic acid derivatives, are generally inexpensive and readily available in bulk quantities.
-
Well-Established Chemistry: The Sandmeyer reaction is a long-established and well-understood transformation in organic chemistry.
Disadvantages:
-
Process Safety: Aryl diazonium salts are notoriously unstable and can be explosive, especially in a solid, isolated form.[4] On a large scale, the accumulation of this intermediate poses a significant safety risk. The reaction is also highly exothermic and generates nitrogen gas, requiring robust temperature control and pressure management systems.[5][6]
-
Waste Generation: The classical Sandmeyer reaction uses stoichiometric amounts of copper cyanide, leading to the generation of significant heavy metal waste streams that require costly remediation.[7]
-
Harsh Reaction Conditions: The use of strong mineral acids and the corrosive nature of the reaction mixture necessitate the use of specialized, corrosion-resistant reactors.
Route 2: Palladium-Catalyzed Cross-Coupling
Modern transition-metal catalysis offers a powerful alternative to classical methods. Palladium-catalyzed cyanation of aryl halides has emerged as a robust and versatile method for the synthesis of aromatic nitriles.[8][9] This route typically starts from Methyl 3,5-dibromobenzoate.
Chemical Principle & Workflow
This approach involves a single, highly selective transformation. Methyl 3,5-dibromobenzoate is reacted with a cyanide source in the presence of a palladium catalyst and a suitable ligand. The choice of cyanide source is critical for scalability and safety; common reagents include zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), which are less acutely toxic than alkali metal cyanides like KCN or NaCN.[10][11] The reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.
Scalability Assessment
Advantages:
-
Enhanced Safety Profile: This route avoids the generation of unstable diazonium intermediates, significantly reducing the risk of uncontrolled exothermic events or explosions.[10]
-
Milder Reaction Conditions: Palladium-catalyzed cyanations can often be run under milder and less corrosive conditions compared to the Sandmeyer reaction.[12]
-
High Selectivity and Yield: These reactions are typically high-yielding and exhibit excellent functional group tolerance, leading to a cleaner product profile and simplifying downstream purification.
-
Reduced Toxic Waste: The use of catalytic amounts of palladium and less toxic cyanide sources like K₄[Fe(CN)₆] results in a more environmentally benign process.[9]
Disadvantages:
-
Catalyst Cost and Sourcing: Palladium catalysts and specialized phosphine ligands can be expensive, which can impact the overall cost of goods for the final product.
-
Catalyst Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Efficient removal of the catalyst is a critical and sometimes challenging aspect of the purification process on a large scale.[11]
-
Reaction Sensitivity: The performance of the catalytic system can be sensitive to impurities in the starting materials and solvents, and catalyst poisoning by the cyanide source can be a challenge.[9][10]
Comparative Analysis for Scalability
| Feature | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Process Safety | Poor: Involves unstable diazonium salt intermediate; highly exothermic with gas evolution.[4][5] | Excellent: Avoids hazardous intermediates; more predictable and controllable thermal profile. |
| Reagent Toxicity | High: Uses highly toxic copper(I) cyanide. | Moderate to Low: Can utilize less toxic cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆].[11] |
| Waste Profile | Poor: Generates significant heavy metal (copper) waste.[7] | Good: Catalytic process generates minimal metal waste. |
| Starting Material Cost | Low: Based on inexpensive aniline derivatives. | Moderate: Dibrominated starting materials and palladium catalysts can be more expensive. |
| Capital Expenditure | High: Requires specialized reactors for handling corrosive materials and managing exotherms. | Moderate: Standard glass-lined or stainless steel reactors are often sufficient. |
| Typical Yield & Purity | Moderate to Good: Can be variable; often requires extensive purification. | Excellent: Typically high-yielding with a cleaner impurity profile.[12] |
| Process Robustness | Moderate: Sensitive to temperature control and addition rates. | Good to Excellent: Generally more robust, though sensitive to catalyst poisons.[10] |
Recommended Scalable Protocol: Palladium-Catalyzed Cyanation
Based on the comparative analysis, the palladium-catalyzed cyanation route is the recommended pathway for the large-scale synthesis of this compound. The significant advantages in process safety, environmental impact, and product quality outweigh the higher initial cost of the catalyst.
Detailed Experimental Protocol
Reaction: Palladium-Catalyzed Cyanation of Methyl 3,5-dibromobenzoate
Materials:
-
Methyl 3,5-dibromobenzoate (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted (Nitrogen or Argon) glass-lined reactor, add Methyl 3,5-dibromobenzoate, Zinc Cyanide, Pd₂(dba)₃, and dppf.
-
Solvent Addition: Add anhydrous DMF to the reactor. The typical concentration is around 0.5 M with respect to the starting material.
-
Inerting: Purge the reactor headspace with an inert gas for at least 30 minutes to ensure oxygen is excluded.
-
Heating: Begin agitation and heat the reaction mixture to 100-120 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed (typically 4-8 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with aqueous ammonia solution (to complex and remove residual zinc salts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography to remove residual palladium and other impurities.
Conclusion
While the Sandmeyer reaction offers a route to this compound from inexpensive starting materials, its scalability is severely hampered by significant safety hazards and environmental concerns. For industrial production within the pharmaceutical sector, where safety, reproducibility, and product purity are paramount, the palladium-catalyzed cyanation of Methyl 3,5-dibromobenzoate is the demonstrably superior methodology. Its milder conditions, enhanced safety profile, and cleaner product formation make it the more robust and reliable choice for manufacturing this key synthetic intermediate at scale.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-5-bromobenzoate | 706791-83-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-5-cyanobenzoate
This document provides essential, immediate safety and logistical guidance for the handling and disposal of Methyl 3-bromo-5-cyanobenzoate (CAS No. 453566-15-9). As your partner in laboratory safety and chemical handling, this guide is structured to provide direct, procedural answers to operational questions, ensuring that researchers, scientists, and drug development professionals can work with this compound confidently and safely. The protocols herein are designed as self-validating systems, grounded in authoritative sources to foster a culture of safety and scientific integrity.
Immediate Hazard Assessment: Understanding the Risks
This compound is a substituted benzonitrile that presents multiple health hazards. A thorough understanding of its risk profile is the foundational step in establishing safe handling protocols. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
| Hazard Class | Hazard Statement | GHS Code | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Source: PubChem CID 21942615, Fisher Scientific SDS[1][2][3]
The primary risks associated with this compound are acute toxicity through all major routes of exposure (ingestion, skin contact, and inhalation) and significant irritation to the skin, eyes, and respiratory system.[1][2] This multi-faceted hazard profile necessitates a robust, multi-layered approach to personal protection.
The Hierarchy of Controls: Your First Line of Defense
Before selecting personal protective equipment (PPE), the hierarchy of controls must be applied. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.[4]
-
Engineering Controls : This is the most critical protective measure. All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[5][6][7] The fume hood's sash should be kept as low as possible to provide a physical barrier and ensure efficient vapor capture.[7] An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]
-
Administrative Controls : All personnel must be thoroughly trained on the specific hazards of this compound and the procedures outlined in this guide.[8] A designated area for handling should be established.
Detailed PPE Selection and Protocol
The selection of PPE must directly address the identified hazards of this compound.
Eye and Face Protection: Preventing Irreversible Damage
Given that the compound causes serious eye irritation (H319), robust eye and face protection is non-negotiable.[1]
-
Required Equipment :
-
Chemical Splash Goggles : Must be worn at all times. They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9][10] Standard safety glasses with side shields do not offer adequate protection from splashes and are insufficient.[4]
-
Face Shield : A face shield should be worn over the chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5][8][11] This provides a secondary layer of protection for the entire face.
-
Hand and Body Protection: A Barrier Against Dermal Toxicity and Irritation
The compound is harmful in contact with skin (H312) and causes skin irritation (H315), making dermal protection paramount.[1]
-
Required Equipment :
-
Gloves : Heavy-duty, chemically resistant nitrile or neoprene gloves are recommended.[5][8] Do not use thin, disposable plastic gloves.[5] It is best practice to double-glove, wearing a lighter pair of nitrile gloves underneath a heavier, extended-cuff glove. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[4] Always check gloves for tears or punctures before use and change them immediately if contamination occurs.[12]
-
Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a secure closure is mandatory.
-
Chemical-Resistant Apron/Coveralls : For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coverall should be worn over the lab coat.[11]
-
Full Body Attire : Wear long pants and fully enclosed, chemical-resistant shoes.[8] Cotton-based clothing is preferable under your lab coat.[7]
-
Respiratory Protection: Mitigating Inhalation Hazards
While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific situations.[1]
-
Required Equipment :
-
Routine Operations : For standard handling inside a certified chemical fume hood, additional respiratory protection is typically not required.[13]
-
Emergency Situations : In the event of a spill outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7][9] A full-face respirator with an organic vapor filter (Type A, Brown) is recommended.[9] For large spills, a self-contained breathing apparatus (SCBA) may be required.[8]
-
Operational Plan: Donning, Doffing, and Disposal Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On) :
-
Outer Garments : Put on lab coat and any required apron or coveralls.
-
Respirator : If required, perform a seal check and don the respirator.
-
Eye/Face Protection : Put on chemical splash goggles, followed by a face shield.
-
Gloves : Don the inner pair of gloves, followed by the outer, cuffed pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.[4]
-
-
Doffing (Taking Off) :
-
Outer Gloves : Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.
-
Outer Garments : Remove the apron or coverall.
-
Face/Eye Protection : Remove the face shield, followed by the goggles, handling them by the strap.
-
Lab Coat : Remove the lab coat, turning it inside out to contain any surface contamination.
-
Respirator : If worn, remove the respirator.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene : Wash hands thoroughly with soap and water.[2]
-
Visual Workflow for PPE Sequencing
Caption: PPE Donning and Doffing Sequence.
Waste Disposal Plan
-
Contaminated PPE : All disposable PPE, including gloves, aprons, and any contaminated wipes, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[14]
-
Chemical Waste : Dispose of excess this compound and contaminated materials according to your institution's and local regulations for hazardous waste.[2][6] Do not empty into drains.[9]
Emergency Response Plan
In case of accidental exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice.[9]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell or is not breathing, seek immediate medical attention.[9][13]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[15] Seek immediate medical attention.[7]
-
Spill : For small spills within a fume hood, use an inert absorbent material (such as dry sand) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[6]
References
- 1. This compound | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pppmag.com [pppmag.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. trimaco.com [trimaco.com]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
